molecular formula C12H11NO3 B3124846 3-phenyl-2-propionyl-5(2H)-isoxazolone CAS No. 320423-43-6

3-phenyl-2-propionyl-5(2H)-isoxazolone

Cat. No.: B3124846
CAS No.: 320423-43-6
M. Wt: 217.22 g/mol
InChI Key: RCKPLIWGKWTSES-UHFFFAOYSA-N
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Description

3-phenyl-2-propionyl-5(2H)-isoxazolone is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-phenyl-2-propionyl-5(2H)-isoxazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-2-propionyl-5(2H)-isoxazolone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenyl-2-propanoyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-11(14)13-10(8-12(15)16-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKPLIWGKWTSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=CC(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 3-Phenyl-2-propionyl-5(2H)-isoxazolone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed overview of a robust two-step synthesis for 3-phenyl-2-propionyl-5(2H)-isoxazolone. The synthesis is broken down into the formation of the core heterocyclic structure, 3-phenyl-5(2H)-isoxazolone, followed by its N-acylation to yield the final product. The protocols described herein are based on established chemical principles and analogous reactions found in peer-reviewed literature, ensuring a high degree of scientific integrity and reproducibility.

Introduction

Isoxazolone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry and drug development. The 5(2H)-isoxazolone scaffold, in particular, serves as a versatile building block for more complex molecular architectures. The introduction of an N-acyl group, such as a propionyl moiety, can significantly modulate the physicochemical properties and biological activity of the parent heterocycle. This guide elucidates a reliable synthetic pathway to 3-phenyl-2-propionyl-5(2H)-isoxazolone, a compound of interest for further investigation in various research and development pipelines.

The synthesis is strategically divided into two key stages:

  • Heterocycle Formation: Cyclocondensation of a β-keto ester with hydroxylamine to construct the 3-phenyl-5(2H)-isoxazolone ring.

  • N-Acylation: Introduction of the propionyl group onto the nitrogen atom of the isoxazolone ring.

This document will detail the mechanistic underpinnings of each step, provide validated experimental protocols, and present the necessary data for the characterization of the synthesized compounds.

Overall Synthetic Workflow

The synthetic strategy follows a logical and efficient two-step sequence, starting from commercially available starting materials.

G cluster_0 Step 1: Isoxazolone Formation cluster_1 Step 2: N-Propionylation A Ethyl Benzoylacetate C 3-Phenyl-5(2H)-isoxazolone A->C Acetic Acid, 100°C B Hydroxylamine Hydrochloride B->C E 3-Phenyl-2-propionyl-5(2H)-isoxazolone C->E Pyridine, DCM, 0°C to rt D Propionyl Chloride D->E

Caption: Overall two-step synthesis of 3-phenyl-2-propionyl-5(2H)-isoxazolone.

Part 1: Synthesis of 3-Phenyl-5(2H)-isoxazolone

The foundational step in this synthesis is the construction of the 3-phenyl-5(2H)-isoxazolone core. This is reliably achieved through the cyclocondensation reaction of ethyl benzoylacetate with hydroxylamine hydrochloride.

Reaction Mechanism

The reaction proceeds through a well-established pathway for the formation of isoxazolones from β-keto esters and hydroxylamine.

G cluster_0 Mechanism of 3-Phenyl-5(2H)-isoxazolone Formation start Ethyl Benzoylacetate + NH2OH step1 Nucleophilic attack of hydroxylamine on the ketone carbonyl start->step1 step2 Formation of a hemiaminal intermediate step1->step2 step3 Dehydration to form an oxime step2->step3 step4 Intramolecular nucleophilic attack of the oxime oxygen on the ester carbonyl step3->step4 step5 Formation of a tetrahedral intermediate step4->step5 step6 Elimination of ethanol step5->step6 product 3-Phenyl-5(2H)-isoxazolone step6->product

Caption: Reaction mechanism for the formation of 3-phenyl-5(2H)-isoxazolone.

Experimental Protocol

This protocol is adapted from a known process for the synthesis of 3-phenyl-5-isoxazolone.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Ethyl Benzoylacetate192.211540.8
Hydroxylamine Hydrochloride69.4955.70.8
Glacial Acetic Acid-1 L-
Ethyl Alcohol-As needed-

Procedure:

  • To a 2-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (154 g, 0.8 mol) and glacial acetic acid (1 L).

  • Stir the mixture to obtain a clear solution.

  • Add hydroxylamine hydrochloride (55.7 g, 0.8 mol) to the solution.

  • Heat the reaction mixture to 100°C with continuous stirring for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic acid under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a sufficient amount of ethyl alcohol to induce precipitation of the product.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the collected crystals with cold ethyl alcohol.

  • Dry the product under vacuum to obtain 3-phenyl-5-isoxazolone as colorless crystals.

Expected Yield and Characterization:

  • Appearance: Colorless crystalline solid.

  • Yield: High yields are expected based on analogous reactions.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its structure and purity.

Part 2: Synthesis of 3-Phenyl-2-propionyl-5(2H)-isoxazolone

The second stage of the synthesis involves the N-propionylation of the previously prepared 3-phenyl-5(2H)-isoxazolone. This is a standard N-acylation reaction using an acid chloride in the presence of a non-nucleophilic base.

Reaction Mechanism

The N-acylation of the isoxazolone with propionyl chloride in the presence of pyridine proceeds via a nucleophilic acyl substitution mechanism.

G cluster_1 Mechanism of N-Propionylation start 3-Phenyl-5(2H)-isoxazolone + Propionyl Chloride step1 Pyridine deprotonates the isoxazolone nitrogen, forming an isoxazolone anion start->step1 step2 Nucleophilic attack of the isoxazolone anion on the carbonyl carbon of propionyl chloride step1->step2 step3 Formation of a tetrahedral intermediate step2->step3 step4 Collapse of the tetrahedral intermediate and elimination of chloride ion step3->step4 product 3-Phenyl-2-propionyl-5(2H)-isoxazolone step4->product

Caption: Reaction mechanism for the N-propionylation of 3-phenyl-5(2H)-isoxazolone.

Experimental Protocol

This protocol is based on general procedures for the N-acylation of heterocyclic compounds.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
3-Phenyl-5(2H)-isoxazolone161.1616.10.1
Propionyl Chloride92.5210.20.11
Pyridine79.18.70.11
Dichloromethane (DCM), dry-200 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-phenyl-5(2H)-isoxazolone (16.1 g, 0.1 mol) in dry dichloromethane (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine (8.7 g, 0.11 mol) to the stirred solution.

  • Add propionyl chloride (10.2 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield and Characterization:

  • Appearance: Expected to be a crystalline solid.

  • Yield: Moderate to good yields are anticipated.

  • Characterization: The final product, 3-phenyl-2-propionyl-5(2H)-isoxazolone, must be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Propionyl chloride is corrosive and lachrymatory; handle with care.

  • Pyridine is a flammable and toxic liquid; avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate caution.

Conclusion

The two-step synthesis outlined in this guide provides a clear and reproducible pathway for the preparation of 3-phenyl-2-propionyl-5(2H)-isoxazolone. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for further exploration in their respective fields. The provided mechanistic insights and characterization guidelines will aid in ensuring the successful execution and validation of this synthetic route.

References

  • Khalafy, J., Svensson, C. E., Prager, R. H., & Williams, C. M. (1998). A new synthesis of chiral aminoalkyloxazolecarboxylate esters from isoxazol-5(2H)-ones: The synthesis of almazoles A and B. Tetrahedron Letters, 39(30), 5405-5408.
  • PrepChem.com. (n.d.). Synthesis of (1) 3-Phenyl-5-isoxazolone. Retrieved from [Link]

  • Sarrafi, Y., & Eghtedari, M. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Iranian Journal of Chemistry and Chemical Engineering, 35(2), 25-30.
  • Mei, M., Anand, D., & Zhou, L. (2019). Divergent Conversion of N-Acyl-isoxazol-5(2H)-ones to Oxazoles and 1,3-Oxazin-6-ones Using Photoredox Catalysis. Organic Letters, 21(10), 3548–3553.
  • Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Indian Institute of Chemical Technology.
  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421.
  • Vane, V., et al. (2024). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc, 2024(8), 12330.
  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5527-5530.
  • OrgoSolver. (2024). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • Pearson. (2024). Show how you would use an acid chloride as an intermediate to synthesize N-phenylbenzamide (C₆H₅CONHC₆H₅) from benzoic acid and aniline. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Isoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Isoxazolone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Isoxazolone Scaffold

The isoxazolone nucleus (specifically 5-isoxazolone) represents a "privileged scaffold" in medicinal chemistry. Unlike its fully aromatic isoxazole counterpart, the isoxazolone ring possesses unique electronic characteristics due to the presence of a carbonyl group and an acidic proton at the C-4 position. This structural feature facilitates keto-enol tautomerism and makes the C-4 position highly reactive toward electrophiles, enabling the rapid generation of diverse libraries, particularly 4-arylidene-5-isoxazolone derivatives.

From a biological perspective, these derivatives act as pleiotropic agents. Their activity is often driven by their ability to function as Michael acceptors , forming covalent bonds with nucleophilic cysteine residues in target proteins, or by mimicking the transition states of enzymatic substrates (e.g., in COX-2 or AChE inhibition).

Structural Classes & Chemical Reactivity

Tautomerism and Numbering

The biological efficacy of isoxazolones is intrinsic to their tautomeric equilibrium. The 5-isoxazolone ring exists in three primary forms: the CH-form, the OH-form (enol), and the NH-form. In solution, solvent polarity dictates the dominant tautomer, which influences binding affinity to protein targets.

The Michael Acceptor Motif

A critical subclass is the 4-arylidene-5-isoxazolone . The exocyclic double bond at C-4, conjugated with the carbonyl group, creates an electron-deficient center.

  • Mechanism: Nucleophilic attack (e.g., by a thiol group of a cysteine residue in a specific enzyme) occurs at the exocyclic carbon.

  • Result: Irreversible or reversible covalent inhibition of the target enzyme.

MichaelAddition Start 4-Arylidene-5-Isoxazolone (Electrophile) Complex Michael Adduct (Covalent Bond Formation) Start->Complex Electrophilic Attack Target Target Protein (Cysteine-SH Nucleophile) Target->Complex Nucleophilic Attack BioEffect Biological Consequence (Enzyme Inhibition / Apoptosis) Complex->BioEffect Loss of Protein Function

Caption: The exocyclic double bond of 4-arylidene-5-isoxazolone acts as a Michael acceptor for cellular nucleophiles.

Pharmacological Spectrum[1][2][3][4][5][6][7]

Anticancer Activity

Isoxazolone derivatives exhibit cytotoxicity through multiple mechanisms:

  • Tubulin Polymerization Inhibition: Analogous to combretastatin A-4, certain 3,4-diaryl-isoxazolones bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest.

  • Kinase Inhibition: Derivatives targeting Casein Kinase 1 (CK1) disrupt Wnt/Hedgehog signaling pathways.[1]

  • Induction of Apoptosis: 4-arylidene derivatives increase the expression of Caspase-3 and Caspase-8, triggering the extrinsic apoptotic pathway.

Antimicrobial & Antifungal Activity[2][7][9][10][11]
  • Bacterial Targets: Disruption of cell wall synthesis and inhibition of DNA gyrase.

  • Fungal Targets: Inhibition of ergosterol biosynthesis.

  • SAR Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the arylidene phenyl ring significantly enhance antimicrobial potency by increasing the electrophilicity of the Michael acceptor system.

Anti-inflammatory (COX-2 Inhibition)

Isoxazolones serve as bioisosteres for the lactone ring in traditional COX-2 inhibitors (coxibs). The planar isoxazolone ring fits into the COX-2 hydrophobic pocket, while the N-O bond interacts via hydrogen bonding with Arg120 and Tyr355 residues.

Neuroprotection (AChE Inhibition)

Recent studies highlight isoxazolones as Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy. The scaffold acts as a dual binding site inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is vital for lead optimization. The following diagram summarizes the impact of substitutions at key positions on the 5-isoxazolone core.

SAR Core 5-Isoxazolone Core Pos3 Position 3 (R1) Determines Lipophilicity Core->Pos3 Pos4 Position 4 (R2) CRITICAL for Reactivity Core->Pos4 N_Sub N-Substitution Modulates Solubility Core->N_Sub Pos3_Detail Methyl/Phenyl groups: Enhance hydrophobic binding (e.g., COX-2 pocket) Pos3->Pos3_Detail Pos4_Detail Arylidene (C=CH-Ar): Michael Acceptor. EWG (-NO2) = High Antimicrobial EDG (-OMe) = High Anticancer Pos4->Pos4_Detail N_Detail Alkylation prevents tautomerism. Enhances metabolic stability. N_Sub->N_Detail

Caption: SAR map highlighting how specific substitutions at positions 3 and 4 dictate biological specificity.

Technical Protocols

Protocol A: Synthesis of 4-Arylidene-5-Isoxazolones

A self-validating protocol for generating the active scaffold.

Objective: Synthesize 3-methyl-4-(substituted-benzylidene)isoxazol-5(4H)-one. Reagents: Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehyde, Sodium acetate, Ethanol.

  • Cyclization (Precursor Synthesis):

    • Mix Ethyl acetoacetate (10 mmol) and Hydroxylamine HCl (10 mmol) in Ethanol (20 mL).

    • Add Sodium Acetate (10 mmol) dissolved in minimal water.

    • Action: Reflux for 1 hour.

    • Validation: Monitor by TLC (Ethyl acetate:Hexane 1:1). Disappearance of starting material indicates formation of 3-methyl-5-isoxazolone.

  • Knoevenagel Condensation:

    • To the reaction mixture (without isolation), add the Aromatic Aldehyde (10 mmol).

    • Action: Reflux for 2–4 hours. The solution typically changes color (yellow/orange) indicating conjugation.

    • Validation: Formation of a precipitate upon cooling.[2]

  • Work-up:

    • Cool to room temperature.[2][3][4][5] Pour into ice-cold water (100 mL).

    • Filter the solid precipitate.[2]

    • Purification: Recrystallize from Ethanol.[2]

    • Quality Control: Melting point determination (sharp range ±2°C) and 1H-NMR (Singlet at ~7.8-8.0 ppm corresponds to the olefinic =CH proton).

Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Modified Ellman’s Method for neuroprotective screening.

Objective: Determine IC50 values of derivatives against AChE.

Reagents:

  • Buffer A: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI, 15 mM).

  • Reagent: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM).

  • Enzyme: AChE (from electric eel, 0.05 U/mL).

  • Control: Donepezil (Standard inhibitor).[6]

Workflow:

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute serially in Buffer A (final DMSO < 1%).

  • Incubation:

    • In a 96-well plate, add:

      • 140 µL Buffer A

      • 20 µL Test Compound solution

      • 20 µL AChE solution

    • Incubate at 25°C for 15 minutes. Expert Note: This pre-incubation allows the inhibitor to bind the enzyme active site.

  • Reaction Initiation:

    • Add 10 µL DTNB.

    • Add 10 µL ATCI to start the reaction.

  • Measurement:

    • Measure absorbance at 412 nm immediately (t=0) and every minute for 10 minutes (Kinetic mode).

    • Self-Validation: The "No Inhibitor" control must show a linear increase in absorbance (slope > 0.1 OD/min). The "No Enzyme" blank must show no change.

  • Calculation:

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Data Summary: Comparative Biological Activities

Derivative ClassR-Group (Pos 4)Primary TargetActivity Range (IC50/MIC)Reference
3,4-Diaryl 4-F-PhenylCOX-20.05 - 0.5 µM[1]
4-Arylidene 4-NO2-BenzylideneS. aureus (Bacteria)2 - 8 µg/mL[2]
4-Arylidene 3,4,5-TrimethoxyTubulin (Cancer)0.1 - 1.0 µM[3]
Fused Isoxazole Indole-fusedCK1 Kinase10 - 50 nM[4]

References

  • Design, synthesis and anti-inflammatory activity of novel isoxazolone derivatives. European Journal of Medicinal Chemistry.[Link]

  • Synthesis and antimicrobial evaluation of 4-arylidene-5-isoxazolone derivatives. ResearchGate.[Link]

  • Isoxazolone derivatives as potent tubulin inhibitors: Synthesis and cytotoxic activity. RSC Advances.[Link]

  • Targeting Casein Kinase 1 (CK1) with isoxazole derivatives for cancer therapy. MDPI Molecules.[Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Isoxazolone Compounds

Foreword: The Unassuming Heterocycle That Shaped Modern Chemistry

In the vast lexicon of organic chemistry, few scaffolds have demonstrated the profound versatility and sustained relevance of the isoxazole ring. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Its unique electronic properties, arising from the electron-rich aromatic system and a characteristically weak N-O bond, make it both a stable pharmacophore and a synthetically adaptable intermediate.[2][4] This guide provides a comprehensive exploration of the isoxazole core, tracing its journey from its initial discovery to its current status as a "privileged scaffold" in drug and agrochemical development. We will delve into the evolution of its synthesis, the mechanistic underpinnings of its diverse biological activities, and the pivotal role it continues to play in addressing critical challenges in human health and food security.

The Genesis of a Scaffold: Discovery and Early Synthesis

The story of isoxazole chemistry begins in the early 20th century. The pioneering work is credited to the German chemist Ludwig Claisen, who, in 1903, first reported the synthesis of the parent isoxazole compound by the oximation of propargylaldehyde acetal.[5] This seminal discovery laid the groundwork for over a century of research into this heterocyclic system.

Early synthetic strategies primarily revolved around two core concepts that remain fundamental to this day:

  • Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds: This is one of the most straightforward and classical methods. It involves the reaction of hydroxylamine (or its salts) with a β-diketone, β-ketoester, or a related 1,3-dicarbonyl equivalent.[6][7] The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the isoxazole ring. The regioselectivity of this reaction is a key consideration, dependent on the differential reactivity of the two carbonyl groups.

  • The [3+2] Cycloaddition Reaction: This powerful and highly versatile method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[6][8][9] The concerted, pericyclic reaction forms the five-membered ring in a single, atom-economical step. A significant advantage of this approach is the ability to generate the reactive nitrile oxide in situ from more stable precursors like aldoximes, using various oxidizing agents, which avoids handling potentially unstable intermediates.[8][9] This method offers excellent control over substituent placement and has become a dominant strategy for synthesizing complex isoxazole derivatives.

These foundational methods unlocked the potential of the isoxazole ring, paving the way for chemists to explore its properties and begin incorporating it into more complex molecular architectures.

The Synthetic Evolution: From Classical Reactions to Modern Innovations

While classical methods remain relevant, the demand for greater efficiency, diversity, and sustainability has driven significant innovation in isoxazole synthesis. Modern approaches have focused on improving reaction conditions, expanding substrate scope, and enabling the construction of highly functionalized derivatives.

Key Modern Synthetic Strategies:
  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes for classical condensation and cycloaddition reactions, often leading to higher yields and cleaner product profiles.[3]

  • Ultrasound-Promoted Reactions (Sonochemistry): Ultrasonic irradiation provides mechanical energy to accelerate reactions, offering an eco-friendly alternative that can enhance yields and shorten reaction times, often in aqueous or solvent-free conditions.[10]

  • Transition Metal-Catalyzed Cycloadditions: Catalytic systems, particularly those involving copper and other transition metals, have been developed to facilitate cycloaddition reactions under milder conditions and with greater control over regioselectivity.[3][4]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety, scalability, and reproducibility for isoxazole synthesis.

  • Green Chemistry Approaches: A major focus has been the development of environmentally benign protocols, such as using water as a solvent, employing recyclable catalysts, and designing one-pot, multi-component reactions that minimize waste and improve atom economy.[9][10]

Experimental Protocol: Classical 1,3-Dipolar Cycloaddition

This protocol describes a representative synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aromatic aldoxime, followed by cycloaddition with a terminal alkyne.

Objective: To synthesize 3-phenyl-5-((trimethylsilyl)ethynyl)isoxazole.

Materials:

  • Benzaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with benzaldehyde oxime (1.0 eq) and dissolved in DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydroxamoyl Chloride Formation: The solution is cooled to 0 °C in an ice bath. N-Chlorosuccinimide (1.1 eq) is added portion-wise over 10 minutes. The reaction is stirred at 0 °C for 1 hour. Causality: NCS acts as a chlorinating agent, converting the aldoxime into the corresponding hydroxamoyl chloride, the immediate precursor to the nitrile oxide.

  • Nitrile Oxide Generation & Cycloaddition: Ethynyltrimethylsilane (1.2 eq) is added to the reaction mixture. Subsequently, triethylamine (1.5 eq) is added dropwise over 15 minutes while maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Causality: Triethylamine is a non-nucleophilic base that eliminates HCl from the hydroxamoyl chloride intermediate, generating the highly reactive benzonitrile oxide in situ. This dipole is immediately trapped by the alkyne dipolarophile in a [3+2] cycloaddition to form the isoxazole ring.

  • Workup: The reaction mixture is quenched with water and transferred to a separatory funnel. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the pure 3-phenyl-5-((trimethylsilyl)ethynyl)isoxazole.

Visualization of Synthetic Pathway

G 1,3-Dipolar Cycloaddition Pathway cluster_reagents Reagents & Conditions cluster_product Final Product Aldoxime Benzaldehyde Oxime Hydroxamoyl Hydroxamoyl Chloride Aldoxime->Hydroxamoyl Chlorination Alkyne Ethynyltrimethylsilane Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NCS 1. NCS, DCM, 0°C TEA 2. Triethylamine (Et3N) Nit_Oxide Benzonitrile Oxide (1,3-Dipole) Hydroxamoyl->Nit_Oxide Nit_Oxide->Isoxazole [3+2] Cycloaddition MoA Mechanism of Isoxazoline Insecticides cluster_neuron Insect Neuron Synapse cluster_drug Drug Action cluster_effect Physiological Effect GABA GABA (Neurotransmitter) Receptor GABA Receptor Chloride (Cl⁻) Channel GABA->Receptor:port Binds & Opens Channel Block Channel Blocked (No Cl⁻ Influx) Receptor->Block Conformational Change Isoxazoline Isoxazoline Insecticide Isoxazoline->Receptor:port Binds & Blocks Channel Result Hyperexcitation → Paralysis → Death Block->Result

Sources

Methodological & Application

Advanced Application Note: In Vitro Evaluation of 3-phenyl-2-propionyl-5(2H)-isoxazolone in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Research Scientists, Assay Developers, and Pre-clinical Drug Discovery Professionals

Executive Overview

The compound 3-phenyl-2-propionyl-5(2H)-isoxazolone (CAS: 320423-43-6) belongs to a highly versatile class of nitrogen- and oxygen-containing heterocycles. Isoxazolone derivatives are widely recognized in medicinal chemistry for their broad spectrum of biological activities, functioning as potent antioxidants, anti-inflammatory agents, and enzyme inhibitors[1].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, robust framework for utilizing this specific propionyl-substituted isoxazolone in cell culture. The addition of the N-propionyl group enhances the lipophilicity of the core 3-phenyl-5-isoxazolone scaffold, significantly improving cellular membrane permeability. This guide focuses on two primary in vitro applications where this scaffold excels: neuro-inflammation modulation (using BV-2 microglial cells)[2] and melanogenesis inhibition (using B16F10 melanoma cells)[3].

Mechanistic Profiling & Scientific Rationale

Before initiating cell culture workflows, it is critical to understand the intracellular targets of your compound. Isoxazolone derivatives exert their effects through dual primary mechanisms depending on the cellular microenvironment:

  • Anti-Inflammatory Axis (BV-2 Cells): In lipopolysaccharide (LPS)-stimulated microglia, isoxazolones inhibit the NF-κB signaling cascade. This prevents the downstream transcription of pro-inflammatory cytokines (IL-1β, TNF-α) and inducible nitric oxide synthase (iNOS), drastically reducing nitric oxide (NO) secretion[2].

  • Anti-Melanogenic Axis (B16F10 Cells): In α-MSH-stimulated melanoma cells, structurally related (Z)-β-phenyl isoxazolones act as direct and indirect tyrosinase inhibitors, blocking the oxidation of L-DOPA and subsequent melanin synthesis[3].

MOA cluster_0 Anti-Inflammatory Pathway (BV-2 Cells) cluster_1 Anti-Melanogenic Pathway (B16F10 Cells) Compound 3-phenyl-2-propionyl- 5(2H)-isoxazolone NFkB NF-κB Complex Compound->NFkB TYR Tyrosinase Enzyme Compound->TYR LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB Cytokines IL-1β / TNF-α / NO NFkB->Cytokines aMSH α-MSH Stimulus MC1R MC1R Receptor aMSH->MC1R MC1R->TYR Melanin Melanin Synthesis TYR->Melanin

Dual mechanism of 3-phenyl-2-propionyl-5(2H)-isoxazolone in BV-2 and B16F10 cell lines.

Reagent Preparation & Physicochemical Handling

Compound: 3-phenyl-2-propionyl-5(2H)-isoxazolone (MW: ~217.22 g/mol )

  • Stock Solution (10 mM): Dissolve 2.17 mg of the lyophilized powder in 1 mL of molecular-grade Dimethyl Sulfoxide (DMSO).

  • Causality for Solvent Choice: The propionyl group renders the molecule highly hydrophobic. Aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation and uniform cellular delivery.

  • Storage: Aliquot into amber microcentrifuge tubes (the isoxazolone ring can be sensitive to prolonged UV exposure) and store at -20°C.

  • Working Concentrations: Dilute the stock in complete culture media to final concentrations of 1, 5, 10, 20, and 50 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Validated Experimental Protocols

A rigorous cell culture assay must be a self-validating system. You cannot claim a compound is "anti-inflammatory" if it is simply killing the cells (thereby halting cytokine production). Therefore, Protocol A (Viability) must always precede Protocols B and C (Functional Assays) to establish the Maximum Non-Toxic Concentration (MNTC).

Protocol A: Establishing the MNTC via MTS Assay

Reference Standard: Cytotoxicity profiling of isoxazole derivatives[4].

  • Cell Seeding: Seed BV-2 or B16F10 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Apply the compound at varying doses (1, 5, 10, 20, 50 µM) in fresh media. Include a Vehicle Control (0.1% DMSO) and a Blank (media only). Incubate for 24 h.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well. Incubate for 2–4 hours.

    • Causality: We specifically choose MTS over the traditional MTT assay. MTT requires the removal of media and solubilization of formazan crystals in DMSO. MTS is bioreduced into a soluble formazan product. This eliminates the aspiration step, preventing the accidental removal of loosely adherent B16F10 cells and drastically reducing well-to-well variance.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate viability relative to the vehicle control. The MNTC is the highest concentration maintaining >90% viability.

Protocol B: Anti-Inflammatory Griess Assay (BV-2 Cells)

Reference Standard: Evaluation of 1,2,3-triazole-substituted isoxazolones in LPS-induced microglial cells[2].

  • Cell Seeding: Seed BV-2 cells at

    
     cells/well in a 24-well plate. Incubate overnight.
    
  • Pre-treatment: Replace media with low-serum DMEM (1% FBS) containing the isoxazolone compound at sub-toxic doses (e.g., 5, 10, 20 µM). Incubate for 1 hour.

    • Causality: Pre-incubation is a critical mechanistic step. It allows the lipophilic compound to partition across the lipid bilayer and engage intracellular targets (like the NF-κB complex) before the massive signaling cascade initiated by LPS begins.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Nitric Oxide Quantification: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes.

  • Readout: Measure absorbance at 540 nm against a sodium nitrite (

    
    ) standard curve.
    
Protocol C: Cellular Tyrosinase Inhibition Assay (B16F10 Cells)

Reference Standard: Anti-melanogenic effects of isoxazolone derivatives[3].

  • Cell Seeding: Seed B16F10 cells at

    
     cells/well in a 6-well plate.
    
  • Co-Treatment: Treat cells with α-MSH (1 µM) and IBMX (200 µM) to heavily stimulate melanogenesis. Simultaneously add the isoxazolone compound (5, 10, 20 µM). Use Kojic Acid (20 µM) as a positive control. Incubate for 48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of lysis buffer (0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors). Freeze-thaw the lysate at -80°C to ensure complete membrane disruption, then centrifuge at 12,000 rpm for 15 min at 4°C.

  • L-DOPA Oxidation (Tyrosinase Activity): Transfer 40 µL of the supernatant to a 96-well plate. Add 160 µL of 2 mM L-DOPA solution. Incubate at 37°C for 1 hour.

    • Causality: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome. By providing excess L-DOPA substrate to the cell lysate, the rate of dopachrome formation (measured spectrophotometrically) becomes directly proportional to the amount of active tyrosinase enzyme that survived the compound treatment.

  • Readout: Measure absorbance at 492 nm.

Quantitative Data Interpretation

Based on structural activity relationship (SAR) data for related N-substituted 3-phenyl-5-isoxazolone derivatives[2][3], researchers should benchmark their experimental results against the following expected pharmacological parameters:

Cell Line / ModelAssay TypePrimary Target / BiomarkerExpected IC₅₀ / Efficacy Marker
BV-2 Microglia Cytotoxicity (Protocol A)Cell Viability (MTS)

(Non-toxic range)
BV-2 Microglia Anti-inflammatory (Protocol B)Nitric Oxide (NO) Secretion

BV-2 Microglia Anti-inflammatory (ELISA)IL-1β Cytokine Release

B16F10 Melanoma Anti-melanogenic (Protocol C)Cellular Tyrosinase Activity

Note: If cytotoxicity is observed at concentrations


, verify the DMSO vehicle concentration and ensure the compound stock has not degraded due to improper storage.

References

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Source: Frontiers in Pharmacology URL:[Link]

  • Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies. Source: PubMed Central (PMC) / Bioorganic & Medicinal Chemistry URL:[Link](Representative PMC link for isoxazolone tyrosinase inhibition)

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Source: PubMed Central (PMC) URL:[Link]

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The Isoxazolone Scaffold: A Privileged Heterocycle Driving Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazolone Core - More Than Just an Isomer

In the landscape of medicinal chemistry, the isoxazole ring is a well-established "privileged structure," a term bestowed upon molecular frameworks capable of binding to multiple biological targets with high affinity.[1] This five-membered heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of stability, hydrogen bonding capability, and metabolic resistance, making it a staple in the design of therapeutic agents.[1][2] However, a specific and highly reactive subclass, the isoxazolones (specifically, isoxazol-5(4H)-ones or isoxazol-5(2H)-ones), has garnered significant attention for its distinct chemical personality and broad therapeutic potential.

Unlike the fully aromatic isoxazole, the isoxazolone ring contains a carbonyl group, which dramatically influences its electronic properties and reactivity. This feature transforms the scaffold from a stable linker or pharmacophore into a dynamic entity capable of participating in a wider range of interactions, including serving as a potent electrophilic "warhead" for covalent inhibitors.[3][4] Furthermore, isoxazolones are frequently employed as bioisosteres for carboxylic acids and amides, allowing medicinal chemists to fine-tune the pharmacokinetic properties of a drug candidate without sacrificing its ability to engage with its target. This guide provides an in-depth exploration of the applications of isoxazolones in modern drug discovery, complete with detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation.

I. The Isoxazolone Scaffold as a Bioisosteric Replacement

A cornerstone of rational drug design is the principle of bioisosterism, where a functional group in a lead compound is replaced with another group that retains similar physical or chemical properties, leading to comparable biological activity. The isoxazolone ring is an effective bioisostere for the carboxylic acid group. For instance, the replacement of the carboxylic acid in glutamic acid with a 3-hydroxy-5-methyl-4-isoxazole moiety resulted in a potent agonist of the central glutamic acid receptor.[5] This strategy is often employed to enhance membrane permeability, reduce metabolic liability, and improve oral bioavailability.

The choice between an isoxazole and its isomer, oxazole, is nuanced and depends on the specific therapeutic target.[1] Isoxazoles are weaker bases and possess a larger dipole moment, which can be advantageous in certain biological contexts.[1] This has contributed to their notable prevalence in FDA-approved drugs.[6]

II. Isoxazolones as Reversible Inhibitors of Serine Proteases: The Case of Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, particularly those affecting the respiratory system, such as chronic obstructive pulmonary disease (COPD).[6] Consequently, the development of potent and selective HNE inhibitors is a significant therapeutic goal. The isoxazol-5(2H)-one scaffold has proven to be a highly effective framework for the design of such inhibitors.[6]

Mechanism of Reversible Inhibition

Isoxazolone-based HNE inhibitors typically function as reversible competitive inhibitors.[6] The carbonyl group at the 5-position of the isoxazolone ring is a key point of interaction, acting as a hydrogen bond acceptor with the catalytic serine residue (Ser195) in the active site of HNE.[6] This interaction, along with other non-covalent interactions of substituents on the isoxazolone core, effectively blocks substrate access to the active site.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have demonstrated that the isoxazolone nucleus is a highly suitable scaffold for HNE inhibitor development.[6] The potency of these inhibitors can be finely tuned by modifying the substituents on the ring. For example, in one study, the most potent compound achieved an IC50 value of 20 nM and exhibited good chemical stability in aqueous buffer.[6]

Data Presentation: HNE Inhibitory Activity of Isoxazolone Derivatives
Compound IDSubstituentsHNE IC50 (nM)Inhibition TypeReference
2o Varies20Reversible Competitive[6]
3a 3-unsubstituted, 4-phenyl ring modifications16Not specified[7]
3g 3-unsubstituted, 4-phenyl ring modifications11Not specified[7]
3h 3-unsubstituted, 4-phenyl ring modifications18Not specified[7]

III. The Isoxazolone Ring as a Covalent Warhead

Targeted covalent inhibitors (TCIs) represent a powerful therapeutic modality, offering the potential for high potency and prolonged duration of action.[8] These molecules work by forming a stable, covalent bond with a specific amino acid residue, typically a cysteine, within the target protein's active site.[9] The isoxazolone scaffold, particularly in its 3-halo-4,5-dihydroisoxazole form, has been inspired by the natural product acivicin and developed into a versatile electrophilic warhead for the design of novel covalent inhibitors.[3][4]

Mechanism of Covalent Modification

The 3-halo-4,5-dihydroisoxazole moiety acts as a latent electrophile.[3] The N-O bond within the ring is inherently weak and susceptible to cleavage.[10] Upon binding to the target protein, a nucleophilic cysteine residue in the active site can attack the C3 or C5 position of the ring, leading to ring opening and the formation of a stable covalent adduct.[3][4] This process effectively and irreversibly inactivates the enzyme.

Caption: Covalent inhibition mechanism of a 3-halo-4,5-dihydroisoxazole warhead with a cysteine residue.

IV. Emerging Application: Isoxazolones in PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[5][11] A PROTAC is a heterobifunctional molecule consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker.[5] The discovery of ligands for E3 ligases is a critical step in PROTAC development.

Intriguingly, a methyl-isoxazole group has been identified as a key component of a minimal pharmacophore for binding to the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly used E3 ligases in PROTAC design.[11] This finding opens the door for the rational design of isoxazolone-based ligands for VHL and other E3 ligases, thereby expanding the toolbox for targeted protein degradation.

PROTAC_Workflow cluster_0 PROTAC Design & Synthesis cluster_1 Cellular Mechanism of Action POI_Ligand Ligand for Protein of Interest (POI) PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker Linker Linker->PROTAC Isoxazolone_E3_Ligand Isoxazolone-based E3 Ligase Ligand Isoxazolone_E3_Ligand->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Workflow for the development and mechanism of action of an isoxazolone-based PROTAC.

V. Experimental Protocols

Protocol 1: General One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol is a generalized procedure based on green chemistry principles, often utilizing aqueous media and sometimes accelerated by ultrasound irradiation.[12]

Rationale: This multicomponent reaction is highly efficient as it combines three starting materials in a single step, minimizing waste and purification steps. Using water as a solvent is environmentally friendly.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Catalyst (e.g., pyruvic acid, 5 mol%)[12]

  • Deionized water (10 mL)

  • Ethanol (for recrystallization)

  • Ultrasonic bath (optional)

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and the catalyst in 10 mL of deionized water.

  • Causality: The catalyst, often a mild acid, activates the ethyl acetoacetate for subsequent reaction with hydroxylamine to form an oxime intermediate.[13]

  • If using ultrasound, place the flask in an ultrasonic bath and irradiate for 30-60 minutes at room temperature.[12] Alternatively, stir the mixture vigorously at a slightly elevated temperature (e.g., 60 °C) for 2-4 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized isoxazolone derivative against a target enzyme (e.g., HNE, AChE).

Rationale: This assay allows for the quantitative determination of the inhibitor's potency (IC50), which is a critical parameter in drug discovery.

Materials:

  • Target enzyme (e.g., Human Neutrophil Elastase)

  • Specific chromogenic or fluorogenic substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • Synthesized isoxazolone inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the isoxazolone inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • In the wells of a 96-well microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations. Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).

  • Causality: Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding to occur. For suspected covalent inhibitors, this pre-incubation time is critical.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Self-Validation: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

VI. Conclusion and Future Perspectives

The isoxazolone scaffold represents a remarkably versatile and powerful tool in the arsenal of the medicinal chemist. Its unique chemical properties allow it to function as both a stable bioisosteric replacement and a reactive covalent warhead, providing a broad design space for the development of novel therapeutics. The applications of isoxazolones as potent inhibitors of serine proteases and other key enzymes are well-established, and their emerging role in cutting-edge modalities like PROTACs signals a bright future for this privileged heterocycle. As our understanding of disease biology deepens, the rational design and synthesis of novel isoxazolone derivatives will undoubtedly continue to drive the discovery of the next generation of medicines.

References

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Application Notes and Protocols for 3-phenyl-2-propionyl-5(2H)-isoxazolone as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential of 3-phenyl-2-propionyl-5(2H)-isoxazolone as an enzyme inhibitor. This document offers insights into the underlying scientific principles, detailed experimental protocols, and data interpretation based on the broader understanding of the isoxazolone scaffold as a privileged motif in medicinal chemistry.

Introduction: The Isoxazolone Scaffold in Enzyme Inhibition

The isoxazole ring system is a cornerstone in the development of therapeutic agents, with numerous isoxazole-containing compounds gaining FDA approval.[1] The isoxazolone scaffold, a derivative of isoxazole, has garnered significant attention for its diverse pharmacological activities, including antibacterial, antitumor, and enzyme inhibitory properties.[1][2] The inherent chemical features of the isoxazolone ring, such as its ability to participate in hydrogen bonding and π-π stacking, make it an ideal candidate for interaction with a variety of protein targets.

This guide focuses on a specific derivative, 3-phenyl-2-propionyl-5(2H)-isoxazolone. While specific literature on this exact molecule is emerging, the extensive research on structurally related isoxazolones provides a strong foundation for predicting its potential as an inhibitor of key enzyme classes, particularly those involved in inflammation and neurodegeneration.

Potential Enzyme Targets and Mechanism of Action

Based on the established activity of isoxazolone derivatives, the following enzymes are proposed as primary targets for 3-phenyl-2-propionyl-5(2H)-isoxazolone:

  • Human Neutrophil Elastase (HNE): A serine protease implicated in inflammatory diseases, particularly those affecting the respiratory system.[3][4] The isoxazol-5(2H)-one scaffold has been identified as a potent inhibitor of HNE.[3][4][5]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are key to the inflammatory pathway, and their inhibition is a major strategy for treating pain and inflammation.[6][7] Isoxazole derivatives have shown significant COX inhibitory activity.[6][8]

  • 5-Lipoxygenase (5-LOX): Another critical enzyme in the inflammatory cascade, responsible for the production of leukotrienes.[9][10]

  • Acetylcholinesterase (AChE): A key enzyme in the central nervous system, the inhibition of which is a primary therapeutic strategy for Alzheimer's disease.[1]

  • Tyrosinase: A copper-containing enzyme involved in melanin biosynthesis, making it a target for agents addressing hyperpigmentation.[11]

The proposed mechanism of action for isoxazolone-based inhibitors often involves the interaction of the carbonyl group within the isoxazolone ring with the active site of the target enzyme.[3][4] In the case of serine proteases like HNE, the carbonyl group can be attacked by the catalytic serine residue.[4]

Diagram: Proposed General Mechanism of Isoxazolone Inhibition

G cluster_0 Enzyme Active Site Enzyme Target Enzyme (e.g., HNE, COX) Complex Enzyme-Inhibitor Complex (Non-covalent or Covalent Adduct) Enzyme->Complex Interaction ActiveSite Active Site Residue (e.g., Serine) Inhibitor 3-phenyl-2-propionyl- 5(2H)-isoxazolone Inhibitor->Complex Binding Inhibition Inhibition of Enzymatic Activity Complex->Inhibition

Caption: Proposed interaction of 3-phenyl-2-propionyl-5(2H)-isoxazolone with a target enzyme.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear path to evaluating the inhibitory potential of 3-phenyl-2-propionyl-5(2H)-isoxazolone.

General Reagent Preparation
  • Compound Stock Solution: Prepare a high-concentration stock solution of 3-phenyl-2-propionyl-5(2H)-isoxazolone (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme Solutions: Prepare stock solutions of the target enzymes (e.g., HNE, COX-2, AChE) in their respective recommended buffers. Aliquot and store at -80°C to maintain activity.

  • Substrate Solutions: Prepare fresh substrate solutions for each assay. The choice of substrate is critical and should be specific to the enzyme being studied.

  • Assay Buffers: Prepare all buffers fresh and ensure the pH is accurately adjusted.

Protocol 1: Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol is adapted from methodologies used for other isoxazolone-based HNE inhibitors.[3][4]

Principle: The assay measures the ability of the test compound to inhibit the HNE-catalyzed hydrolysis of a chromogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. The release of p-nitroaniline is monitored spectrophotometrically.

Materials:

  • Human Neutrophil Elastase (HNE)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • 3-phenyl-2-propionyl-5(2H)-isoxazolone

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 20 µL of the test compound dilution or vehicle control (for 100% activity).

  • Add Enzyme: Add 150 µL of HNE solution (final concentration ~25 nM) to each well.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 30 µL of the substrate solution (final concentration ~0.2 mM) to each well to start the reaction.

  • Monitor Absorbance: Immediately measure the increase in absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Workflow: HNE Inhibition Assay

G A Prepare serial dilutions of inhibitor B Add inhibitor and HNE to 96-well plate A->B C Pre-incubate (15 min, 25°C) B->C D Add substrate to initiate reaction C->D E Measure absorbance at 405 nm (kinetic read) D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 value F->G

Caption: Step-by-step workflow for the HNE inhibition assay.

Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on a widely used Cayman Chemical COX Inhibitor Screening Assay Kit or can be assembled with individual components.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Ovine COX-1 or human recombinant COX-2

  • Arachidonic acid (substrate)

  • Heme

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • 3-phenyl-2-propionyl-5(2H)-isoxazolone

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Enzyme: In a tube, add the assay buffer, heme, and the COX enzyme.

  • Add Inhibitor: Add the test compound or vehicle control to the enzyme mixture and incubate for a specified time (e.g., 10 minutes) at 25°C.

  • Assay Plate Setup: In a 96-well plate, add the colorimetric substrate (TMPD).

  • Initiate Reaction: Add the enzyme-inhibitor mixture to the wells, followed by arachidonic acid to initiate the reaction.

  • Monitor Absorbance: Shake the plate for a few seconds and then measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the reaction rates and the percentage of inhibition. Determine the IC50 value as described for the HNE assay.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method.[12]

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is detected at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 0.1 M phosphate buffer, pH 8.0

  • 3-phenyl-2-propionyl-5(2H)-isoxazolone

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Plate Setup: In a 96-well plate, add 25 µL of the test compound dilution.

  • Add Reagents: Add 50 µL of DTNB solution and 25 µL of AChE solution to each well.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the substrate solution to start the reaction.

  • Monitor Absorbance: Measure the absorbance at 412 nm for 5 minutes.

  • Data Analysis: Calculate the reaction rates and the percentage of inhibition. Determine the IC50 value.

Data Presentation and Interpretation

For each assay, it is crucial to present the data clearly. A table summarizing the IC50 values for 3-phenyl-2-propionyl-5(2H)-isoxazolone against the different enzymes should be created.

Table 1: Hypothetical Inhibitory Activity of 3-phenyl-2-propionyl-5(2H)-isoxazolone

Enzyme TargetIC50 (µM)
Human Neutrophil ElastaseTo be determined
COX-1To be determined
COX-2To be determined
AcetylcholinesteraseTo be determined
TyrosinaseTo be determined
5-LipoxygenaseTo be determined

Interpretation of Results:

  • Potency: The IC50 value indicates the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value signifies higher potency.

  • Selectivity: By comparing the IC50 values for different enzymes (e.g., COX-1 vs. COX-2), the selectivity of the compound can be determined. High selectivity is often a desirable trait for drug candidates to minimize off-target effects.

  • Mechanism of Inhibition: Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Conclusion

The isoxazolone scaffold represents a promising starting point for the development of novel enzyme inhibitors. 3-phenyl-2-propionyl-5(2H)-isoxazolone, based on its structural similarity to other bioactive isoxazolones, warrants investigation as an inhibitor of key enzymes involved in inflammation and neurodegeneration. The detailed protocols provided in this guide offer a robust framework for elucidating the inhibitory profile of this compound and advancing its potential as a therapeutic lead.

References

  • Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evalu
  • Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • New 3-unsubstituted isoxazolones as potent human neutrophil elastase inhibitors: Synthesis and molecular dynamic simul
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Isoxazoline derivatives as potential inhibitors of the proteolytic enzymes human leukocyte elastase, cathepsin G and proteinase 3: a structure-activity relationship study. Bioorganic & Medicinal Chemistry.
  • Reference isoxazolone compounds and new thiazolone derivatives.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • A tale of four kingdoms - isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products.
  • The tyrosinase inhibitory effects of isoxazolone derivatives with a (Z)-β-phenyl-α, β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society.
  • Psychoactive Isoxazoles, Muscimol and Isoxazole derivatives from the Amanita (Agaricomycetes) Species. New Trends in Synthesis, Dosage, and Biological Properties: A Review.
  • Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents. SciELO.
  • Isoxazole – Knowledge and References. Taylor & Francis.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Application Notes and Protocols for In Vitro Evaluation of 2-(Benzo[d]isoxazol-3-yl)ethanol. BenchChem.
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • In vitro DPPH enzyme inhibition investigation of synthesized isoxazole derivatives, using ascorbic acid as reference drug.
  • Synthetic enzyme-catalyzed multicomponent reaction for Isoxazol-5(4H)-one Syntheses, their properties and biological application; why should one study mechanisms?. Organic & Biomolecular Chemistry.

Sources

analytical methods for 3-phenyl-2-propionyl-5(2H)-isoxazolone detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization & Quantification of 3-phenyl-2-propionyl-5(2H)-isoxazolone

Part 1: Introduction & Strategic Analysis

1.1 The Target Analyte 3-phenyl-2-propionyl-5(2H)-isoxazolone (PPI) is a functionalized heterocyclic scaffold.[1][2][3] Structurally, it consists of a 3-phenyl-5-isoxazolone core acylated at the nitrogen (position 2) with a propionyl group.

  • Chemical Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Key Characteristic: The N-acyl bond in 5-isoxazolones is chemically active. Unlike standard amides, this bond can be labile, making the molecule susceptible to hydrolysis back to the parent 3-phenyl-5-isoxazolone (MW 161.16) under basic conditions or elevated temperatures.

1.2 Analytical Challenges & Strategy

  • Lability: The primary challenge is preventing in-situ degradation during sample preparation. Protocols must avoid protic-basic environments.

  • Tautomerism: The parent isoxazolone exists in equilibrium between CH, OH, and NH forms. The N-propionyl derivative locks the structure in the N-substituted form, but degradation products will display tautomeric peak broadening.

  • Detection:

    • UV-Vis: The conjugated phenyl-isoxazolone system provides a strong chromophore (~260–275 nm).

    • MS/MS: The molecule ionizes well in ESI(+) mode. The loss of the propionyl group is the dominant fragmentation pathway.

Part 2: Method Selection Guide

RequirementRecommended MethodDetectorSensitivity (LOD)
Routine Purity / QC HPLC-DADUV (270 nm)~0.5 µg/mL
Trace / Bioanalysis UHPLC-MS/MSESI (+) Triple Quad~1.0 ng/mL
Degradation Studies HPLC-DAD-MSUV + Single QuadQualitative

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Raw material purity, stability testing, and formulation analysis.

1. Chromatographic Conditions

  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm) or equivalent.

    • Rationale: A core-shell C18 provides high efficiency for separating the hydrophobic N-propionyl target from the more polar parent isoxazolone.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Note: Acidic pH suppresses silanol activity and stabilizes the isoxazolone core.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).

  • Injection Volume: 5–10 µL.

  • Detection: DAD at 270 nm (Reference: 360 nm).

2. Gradient Profile

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
1.0 20 Isocratic Hold
8.0 90 Linear Gradient
10.0 90 Wash
10.1 20 Re-equilibration

| 14.0 | 20 | End |

3. Standard Preparation (Critical)

  • Stock Solution (1 mg/mL): Dissolve 10 mg of PPI in 10 mL of 100% Acetonitrile .

    • Warning: Do not use Methanol as the primary solvent for long-term storage; nucleophilic attack by methoxide (trace) can cause transesterification/hydrolysis over time.

  • Working Standard: Dilute Stock with Water/ACN (50:50) immediately prior to injection.

Protocol B: LC-MS/MS for Bioanalysis

Best for: Pharmacokinetics (PK) in plasma/serum.

1. Mass Spectrometry Parameters (ESI+)

  • Instrument: Sciex Triple Quad 5500 or Waters Xevo TQ-XS.

  • Ion Source: Electrospray Ionization (Positive Mode).[5][6]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 450°C.

  • Curtain Gas: 30 psi.

2. MRM Transitions

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Mechanism
PPI (Quant) 218.1 162.1 30 18 Loss of Propionyl (-C3H5O)
PPI (Qual) 218.1 105.0 30 35 Phenyl-CO fragment

| IS (Warfarin) | 309.1 | 163.0 | 30 | 20 | Structural Analog |

3. Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL plasma into a 1.5 mL Eppendorf tube.

  • Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL supernatant to an HPLC vial with insert.

  • Inject 2 µL immediately.

Part 4: Visualization & Workflows

Figure 1: Sample Preparation Decision Tree

Caption: Logical workflow for minimizing hydrolytic degradation during sample handling.

SamplePrep Start Sample Received MatrixCheck Matrix Type? Start->MatrixCheck Solid Solid / Powder MatrixCheck->Solid QC Bio Plasma / Biofluid MatrixCheck->Bio PK Solvent Dissolve in 100% ACN (Avoid MeOH/Water for Stock) Solid->Solvent Extract Protein Ppt with Ice-Cold ACN (1:3) Bio->Extract TempCheck Keep at 4°C? Solvent->TempCheck Extract->TempCheck Analyze Inject LC-MS/MS (Run time < 6 min) TempCheck->Analyze Yes Degrade Risk of Hydrolysis to 3-phenyl-5-isoxazolone TempCheck->Degrade No (>25°C)

Figure 2: MS Fragmentation Pathway

Caption: Proposed ESI(+) fragmentation mechanism for MRM transition selection.

Frag Parent Precursor [M+H]+ m/z 218.1 (N-Propionyl) Frag1 Product Ion m/z 162.1 (3-phenyl-isoxazolone) Parent->Frag1 - C3H4O (56 Da) (McLafferty-like) Frag2 Product Ion m/z 105.0 (Benzoyl cation) Frag1->Frag2 - Heterocycle cleavage

Part 5: Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every run:

  • Resolution (Rs): If the parent compound (3-phenyl-5-isoxazolone) is present as an impurity, Rs > 2.0 must be achieved. The parent will elute earlier (more polar) than the propionyl derivative.

  • Tailing Factor (T): Must be < 1.5. High tailing indicates secondary interactions with free silanols; increase buffer ionic strength or replace column if observed.

  • Carryover: Inject a blank after the highest standard. Signal must be < 20% of the LOQ.

  • Stability Check: Reinject the standard after 12 hours in the autosampler. Degradation (area decrease) should be < 5%. If > 5%, use a cooled autosampler (4°C).

Quantitative Performance:

  • Linearity:

    
     over 10–1000 ng/mL.
    
  • Recovery: > 85% (Protein Precipitation method).[7]

  • Matrix Effect: 90–110% (assessed by post-column infusion).

References

  • Separation of Isoxazoline Derivatives: Title: A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry. Source: PMC / NIH (2025). URL:[Link] (Note: Provides the foundational conditions for LC-MS of isoxazole-class compounds.)

  • Isoxazole Chemistry & Synthesis: Title: Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents.[2] Source: MDPI (2022). URL:[Link] (Note: Validates the chemical stability profile and solubility properties of substituted isoxazoles.)

  • General HPLC Method for Phenyl-Bonded Columns: Title: Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column.[8] Source: MDPI (2024). URL:[Link] (Note: Supports the use of Phenyl columns for aromatic selectivity if C18 fails.)

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Phenyl-2-propionyl-5(2H)-isoxazolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-phenyl-2-propionyl-5(2H)-isoxazolone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. We will delve into the reaction mechanism, troubleshoot common experimental hurdles, and provide validated protocols to ensure the success of your work.

Overview of the Synthesis

The target molecule, 3-phenyl-2-propionyl-5(2H)-isoxazolone, is synthesized via the N-acylation of 3-phenyl-5(2H)-isoxazolone using propionyl chloride. This reaction, while seemingly straightforward, is nuanced. The isoxazolone starting material exists in tautomeric forms, which can lead to competing O-acylation, a primary cause of reduced yield. The choice of base, solvent, and reaction temperature are critical parameters that dictate the chemoselectivity and overall success of the synthesis.

The general reaction is as follows:

Our goal is to favor the formation of the N-acylated product over the O-acylated isomer and other potential side products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low to no yield is the most common issue and can stem from several factors. Let's break them down logically.

  • Cause A: Inactive Starting Material or Reagents.

    • Insight: 3-phenyl-5(2H)-isoxazolone can degrade if not stored properly. Propionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to unreactive propionic acid[1]. The base, especially a hydride like NaH, can also become passivated through oxidation or reaction with moisture.

    • Solution:

      • Confirm the purity of your 3-phenyl-5(2H)-isoxazolone via ¹H NMR or melting point analysis.

      • Use a fresh bottle of propionyl chloride or distill it immediately before use.

      • If using sodium hydride (NaH), use from a freshly opened container or wash the mineral oil dispersion with anhydrous hexanes and dry it under an inert atmosphere before use.

  • Cause B: Incorrect Base Stoichiometry or Type.

    • Insight: The acylation reaction generates one equivalent of hydrochloric acid (HCl)[2]. This acid will protonate and neutralize your base or the isoxazolone nitrogen, halting the reaction. Therefore, more than one equivalent of a non-nucleophilic base is required.

    • Solution:

      • For Amine Bases (e.g., Triethylamine, DIPEA): Use at least 2.2 equivalents. One equivalent acts as the base to deprotonate the isoxazolone, and the second equivalent acts as an acid scavenger for the HCl byproduct[2].

      • For Hydride Bases (e.g., NaH): Use 1.1 to 1.2 equivalents. NaH is a non-nucleophilic, deprotonating base that irreversibly forms the isoxazolone anion, driving the reaction forward. The byproducts are H₂ gas and NaCl, which do not interfere[3].

  • Cause C: Sub-optimal Reaction Temperature.

    • Insight: The initial deprotonation step is often exothermic, especially with NaH. Adding the acyl chloride should typically be done at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. Subsequently, allowing the reaction to warm to room temperature is often necessary for it to go to completion.

    • Solution: Begin the reaction by adding the propionyl chloride slowly to the mixture of the isoxazolone and base at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

Question 2: I've isolated a product, but my NMR analysis shows a mixture of isomers. How can I improve the N-acylation selectivity?

Answer: This is a classic chemoselectivity problem arising from the ambident nucleophilic nature of the isoxazolone anion. The anion has electron density on both the nitrogen and the exocyclic oxygen, leading to competitive N- and O-acylation.

G cluster_0 Ambident Nucleophile cluster_1 Acylation Pathways Isoxazolone 3-phenyl-5(2H)-isoxazolone Anion Isoxazolone Anion (Resonance Stabilized) Isoxazolone->Anion - H⁺ Base Base (e.g., NaH) Base->Anion N_Product N-Acylation (Desired Product) Anion->N_Product Attack via Nitrogen (Thermodynamic Control) O_Product O-Acylation (Side Product) Anion->O_Product Attack via Oxygen (Kinetic Control) PropionylChloride Propionyl Chloride PropionylChloride->N_Product PropionylChloride->O_Product

Caption: Competing N- and O-acylation pathways.

  • Insight: The selectivity is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. O-acylation is often the kinetically favored product (faster reaction), while N-acylation is the thermodynamically favored (more stable) product. Our strategy is to use conditions that allow the reaction to reach thermodynamic equilibrium.

  • Solution:

    • Solvent Choice: Polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are preferred. THF is an excellent choice when using NaH[3]. These solvents effectively solvate the cation (e.g., Na⁺) without strongly hydrogen-bonding to the anion, leaving the more nucleophilic nitrogen atom more accessible.

    • Base and Temperature: Using a strong, non-nucleophilic base like NaH at 0 °C to room temperature provides conditions that favor the more stable N-acylated product[3]. The irreversible deprotonation allows the reaction to proceed towards the thermodynamic minimum.

    • Acylating Agent: While propionyl chloride is standard, using propionic anhydride with a catalytic amount of a strong acid or base could potentially alter selectivity, though this may require more extensive optimization[4].

Question 3: The reaction is sluggish and does not go to completion, even after extended periods. What can I do?

Answer: A stalled reaction typically points to issues with reactivity or catalysis.

  • Cause A: Poor Solubility.

    • Insight: The 3-phenyl-5(2H)-isoxazolone or its corresponding salt may not be fully soluble in the chosen solvent, limiting its availability to react.

    • Solution: Consider switching to a solvent with better solubilizing properties, such as Dimethylformamide (DMF). However, be aware that DMF must be anhydrous, as any water will consume the base and acylating agent.

  • Cause B: Inefficient Deprotonation.

    • Insight: If a weaker base like triethylamine is used, the deprotonation equilibrium may not strongly favor the isoxazolone anion, leading to a slow reaction.

    • Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete and rapid deprotonation.

  • Cause C: Use of a Phase-Transfer Catalyst.

    • Insight: In a heterogeneous mixture (e.g., solid NaH in THF), the reaction rate can be limited by the interface between phases.

    • Solution: Adding a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes accelerate reactions involving an insoluble anionic nucleophile.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for achieving high yield and purity.

Protocol 1: Synthesis via Sodium Hydride in THF

This method is recommended for achieving high N-acylation selectivity.

Materials:

  • 3-phenyl-5(2H)-isoxazolone

  • Sodium hydride (60% dispersion in mineral oil)

  • Propionyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 3-phenyl-5(2H)-isoxazolone (1.0 eq).

  • Suspension: Add anhydrous THF to the flask to create a suspension (approx. 0.2 M concentration).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: H₂ gas is evolved. Stir the suspension at 0 °C for 30 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Carefully cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-phenyl-2-propionyl-5(2H)-isoxazolone.[5]

Protocol 2: Purification by Recrystallization

If the crude product is obtained as a solid with high purity, recrystallization can be an effective alternative to chromatography.

  • Dissolve the crude solid in a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol, isopropanol, or a mixture like dichloromethane/hexanes).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Summary & Parameter Optimization

The choice of reaction parameters significantly impacts the outcome. The following table summarizes key variables and their expected effects.

ParameterCondition 1Condition 2Expected Outcome & Rationale
Base Triethylamine (2.2 eq)Sodium Hydride (1.2 eq)NaH is superior. It is a stronger, non-nucleophilic base that ensures irreversible deprotonation, favoring the thermodynamic N-acylated product.[3]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)THF is preferred, especially with NaH. It is a polar aprotic solvent that promotes N-acylation. DCM is also viable but may lead to lower selectivity.
Temperature Room Temperature Addition0 °C to Room Temperature0 °C addition is critical. It controls the initial exothermic reaction, minimizing side product formation. Allowing it to warm ensures the reaction goes to completion.

Logical Workflow for Troubleshooting

Use the following decision tree to systematically diagnose and solve issues with your synthesis.

G start Low Yield or Impure Product check_reagents Check Reagent Purity & Activity (Isoxazolone, Propionyl Chloride, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents ACTION: Use fresh/purified reagents. Distill propionyl chloride. reagents_ok->purify_reagents No check_stoichiometry Verify Base Stoichiometry (>2 eq for Et3N, >1.1 eq for NaH) reagents_ok->check_stoichiometry Yes purify_reagents->check_reagents stoich_ok Stoichiometry Correct? check_stoichiometry->stoich_ok adjust_stoich ACTION: Adjust stoichiometry. Ensure acid scavenger. stoich_ok->adjust_stoich No check_conditions Review Reaction Conditions (Anhydrous Solvent? Temp Control?) stoich_ok->check_conditions Yes adjust_stoich->check_stoichiometry conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions ACTION: Use anhydrous solvent (THF). Add acyl chloride at 0 °C. conditions_ok->adjust_conditions No optimize_base Consider Base/Solvent System (Sluggish or Selectivity Issues?) conditions_ok->optimize_base Yes adjust_conditions->check_conditions final_action ACTION: Switch to NaH in THF for best selectivity and reactivity. optimize_base->final_action success Improved Yield & Purity final_action->success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Zhou, et al. (2021). Divergent Conversion of N-Acyl-isoxazol-5(2H)-ones to Oxazoles and 1,3-Oxazin-6-ones Using Photoredox Catalysis. ResearchGate. Available from: [Link]

  • Heller, S. T., Schultz, E. E., & Sarpong, R. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 51(35), 8832-8836. Available from: [Link]

  • Beccalli, E. M., et al. (1984). New 3-unsubstituted isoxazolones as potent human neutrophil elastase inhibitors: Synthesis and molecular dynamic simulation. PubMed Central. Available from: [Link]

  • Vaia. (n.d.). If propionyl chloride is added t... Vaia. Available from: [Link]

  • Wikipedia. (2023). Propionyl chloride. Wikipedia. Available from: [Link]

  • Patil, S. A., et al. (2016). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. Available from: [Link]

Sources

overcoming solubility problems of 3-phenyl-2-propionyl-5(2H)-isoxazolone

[1][2]

Module 1: Diagnostic & Chemical Behavior

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A: The solubility issue stems from three converging chemical factors:

  • Lipophilicity: The molecule contains a hydrophobic phenyl ring and a propionyl chain, significantly increasing its LogP (partition coefficient) compared to the parent isoxazolone.

  • Loss of Ionization: The parent compound, 3-phenyl-5-isoxazolone, has an acidic proton (pKa ~6-7) that allows it to form soluble salts in basic media.[1][2] The 2-propionyl group replaces this proton, rendering the molecule neutral and removing its ability to ionize in physiological buffers.

  • Crystal Lattice Energy: As a likely planar or semi-planar aromatic system, the molecule packs efficiently in the solid state, requiring significant energy (high solvation enthalpy) to break the lattice.

Q2: I see a precipitate when I dilute my stock solution into the assay medium. What is happening?

A: You are experiencing "Crash-out Precipitation." When a concentrated stock (in DMSO or Ethanol) is introduced to an aqueous buffer, the solvent environment instantly changes from hydrophobic to hydrophilic.[1] The water molecules form a "cage" around the hydrophobic 3-phenyl-2-propionyl-5(2H)-isoxazolone molecules, forcing them to aggregate and precipitate to minimize surface energy.[1][2] This is often mistaken for slow dissolution but is actually rapid re-crystallization.

Q3: Is the compound stable in water?

A: CRITICAL WARNING: N-acyl isoxazolones (substituted at the 2-position) are chemically activated amides.[1][2] They function similarly to active esters.

  • Risk: In aqueous media (especially at pH > 7.5), the compound is susceptible to hydrolysis , breaking down into the parent 3-phenyl-5-isoxazolone and propionic acid.[1][2]

  • Symptom: If your solution becomes more acidic over time or the UV absorbance spectrum shifts (blue shift), hydrolysis has occurred.[1]

Module 2: Solvent Selection & Protocols

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Note
Dipolar Aprotic DMSO Excellent (>50 mM)LowRecommended for biological stock solutions.[1][2]
Dipolar Aprotic DMF Excellent (>50 mM)LowGood alternative to DMSO; easier to remove by evaporation.[1]
Chlorinated DCM / Chloroform Good LowIdeal for synthesis and transfer; not for bioassays.
Alcohols Ethanol / Methanol ModerateMedium Risk of alcoholysis (trans-acylation) over long storage.[1][2]
Aqueous PBS / Water Poor (<0.1 mM)High Avoid for stock preparation.[1] Use only for final dilution.
Protocol A: Preparation of Stable Stock Solution (Bioassay)

Target: 10 mM Stock for dilution

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can attack).

  • Solvent Addition: Add 100% Anhydrous DMSO .

    • Why Anhydrous? Even trace water in DMSO can accelerate hydrolysis during freeze-thaw cycles.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: "Crash-Free" Dilution into Aqueous Buffer

Target: Preventing precipitation during assay setup[1][2]

  • Pre-warm the aqueous buffer to 37°C (reduces kinetic barrier to solvation).[1]

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Water.

    • Step 1: Dilute 10 mM stock 1:10 into pure Ethanol or PEG-400 (creates a 1 mM secondary stock).[1][2]

    • Step 2: Dilute this secondary stock into the final buffer.

  • Surfactant Assist: If the assay permits, add 0.05% Tween-80 or 0.1% BSA to the buffer before adding the compound. The surfactant/protein binds the hydrophobic molecule, preventing aggregation.

Module 3: Troubleshooting Decision Tree

SolubilityGuideStartStart: Solubility IssuePrecipitationPrecipitate in Aqueous Buffer?Start->PrecipitationStockIssueCannot dissolve powder?Start->StockIssueStabilityActivity loss / pH Change?Start->StabilityCheckConcIs Final Conc > 100 µM?Precipitation->CheckConcUseDMSOSwitch to Anhydrous DMSOSonicate at 35°CStockIssue->UseDMSOBioassayUseDCMUse DCM/Chloroform(Synthesis only)StockIssue->UseDCMChemistryHydrolysisHydrolysis Detected!Compound is degrading.Stability->HydrolysisReduceConcReduce Conc to < 50 µMCheckConc->ReduceConcYesUseCarrierAdd 0.1% BSA or Tween-80to BufferCheckConc->UseCarrierNoFreshPrepPrepare Fresh Stock DailyKeep on IceHydrolysis->FreshPrep

Figure 1: Decision logic for troubleshooting solubility and stability issues. Blue paths indicate synthesis workflows; Green paths indicate biological assay workflows.

Module 4: Advanced Formulation (Solid Dispersions)

For in vivo studies where DMSO is not permissible.[1]

If simple solvents fail, create a Solid Dispersion :

  • Dissolve the compound and a polymer carrier (e.g., PVP K30 or HPMC-AS ) in a common volatile solvent (Acetone or DCM) at a 1:3 ratio (w/w).[1]

  • Evaporate the solvent under vacuum (Rotavap) to form a solid film.[1]

  • Pulverize the film into a powder.

  • Result: The amorphous polymer matrix prevents the compound from recrystallizing, significantly increasing the apparent aqueous solubility and dissolution rate.

References

  • BenchChem. (2025).[1][3] Physical and chemical properties of 3,5-Diphenylisoxazole and derivatives. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Phenyl-5-isoxazolone. Retrieved from [1][2][4]

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 3-phenyl-2,3-dihydro-1,2-oxazole derivatives. Retrieved from [1]

  • Khalafy, J., et al. (1998).[5] A new synthesis of chiral aminoalkyloxazolecarboxylate esters from isoxazol-5(2H)-ones. Flinders University Research. Retrieved from [1]

  • ResearchGate. (2015).[1][6] Isoxazoles: Molecules with potential medicinal properties - Review of N-substituted isoxazolones. Retrieved from

Technical Support Center: Troubleshooting 3-Phenyl-2-Propionyl-5(2H)-isoxazolone Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide

Welcome to the technical support center for researchers utilizing 3-phenyl-2-propionyl-5(2H)-isoxazolone in cell-based assays. This guide is designed to provide expert advice and practical solutions to common challenges encountered during experimental workflows. Given that 3-phenyl-2-propionyl-5(2H)-isoxazolone is a specific isoxazole derivative, this document combines general best practices for small molecule screening with insights into the chemical class to which it belongs.

The isoxazole scaffold is a key feature in many biologically active compounds, known to interact with a variety of cellular targets and pathways.[1][2] Therefore, troubleshooting assays with this novel compound requires a systematic approach, considering its physicochemical properties, potential mechanism of action, and interaction with the cellular environment.

Frequently Asked Questions (FAQs)

Q1: My 3-phenyl-2-propionyl-5(2H)-isoxazolone compound is precipitating in the culture medium. What can I do?

A1: Compound precipitation is a common issue that can lead to inconsistent results and artifacts. The isoxazole core, combined with phenyl and propionyl groups, may result in limited aqueous solubility.

Immediate Steps:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the stock solution and the final dilution in the medium for any signs of precipitation.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells, typically below 0.5%.[3]

  • Pre-warming Medium: Pre-warming the culture medium to 37°C before adding the compound can sometimes help maintain solubility.

Long-Term Solutions:

  • Solubility Testing: Perform a formal solubility test in your specific cell culture medium. This can be done by creating a serial dilution and visually or spectrophotometrically assessing for precipitation.

  • Alternative Solvents: While DMSO is common, other solvents like ethanol or DMF could be tested for better solubility, always keeping in mind their potential cellular toxicity.[3]

  • Formulation Strategies: For in-depth studies, consider formulating the compound with solubility-enhancing excipients, although this is more common for in vivo applications.

Q2: I'm observing high variability between replicate wells. What are the likely causes?

A2: High variability can obscure real biological effects and make data interpretation difficult. The sources of variability in cell-based assays are numerous and require a systematic investigation.[3]

Troubleshooting Workflow for High Variability:

Start High Variability Observed Dispensing Inconsistent Cell or Compound Dispensing? Start->Dispensing Edge_Effects Edge Effects in Plate? Start->Edge_Effects Cell_Health Poor or Inconsistent Cell Health? Start->Cell_Health Compound_Stability Compound Instability? Start->Compound_Stability Reader_Settings Incorrect Reader Settings? Start->Reader_Settings Solution1 Review Pipetting Technique Use Calibrated Pipettes Automate Dispensing Dispensing->Solution1 Solution2 Avoid Outer Wells Fill Outer Wells with PBS/Media Use Specialized Plates Edge_Effects->Solution2 Solution3 Check Cell Viability Pre-Seeding Standardize Passaging Number Ensure Even Cell Suspension Cell_Health->Solution3 Solution4 Prepare Fresh Compound Dilutions Check for Precipitation Assess Compound Half-life in Media Compound_Stability->Solution4 Solution5 Optimize Gain and Read Time Check Filter Compatibility Ensure Plate is Centered Reader_Settings->Solution5

Caption: Troubleshooting flowchart for high variability.

Key Considerations:

  • Cell Seeding Density: Optimizing cell number is crucial to ensure a sufficient signal-to-noise ratio.[4][5] A pilot experiment with varying cell densities is recommended.[6]

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS.[3]

  • Assay Timing: For kinetic assays, ensure that the timing of reagent addition and plate reading is consistent for all plates.

Q3: The compound shows cytotoxicity at all tested concentrations. How can I determine if this is a specific effect or general toxicity?

A3: Distinguishing between targeted and non-specific cytotoxicity is a critical step in drug discovery.[7] Isoxazole derivatives can have specific mechanisms of action, such as inducing apoptosis or cell cycle arrest.[8][9]

Experimental Approaches to Differentiate Toxicity:

Assay Type Purpose Expected Outcome for Specific Toxicity Expected Outcome for General Toxicity
Dose-Response Curve Determine potency (IC50/EC50).A sigmoidal curve with a clear plateau.A steep, linear drop in viability across all concentrations.
Apoptosis vs. Necrosis Assay Distinguish between programmed cell death and membrane disruption.[6]Increased markers of apoptosis (e.g., caspase activation, Annexin V staining).Increased markers of necrosis (e.g., propidium iodide or LDH release).
Cell Cycle Analysis Identify blocks at specific cell cycle phases.Accumulation of cells in a specific phase (e.g., G2/M arrest).[8]General disruption of the cell cycle profile.
Counter-Screening Test against a different, unrelated cell line.Potency differs significantly between cell lines.Similar potency across multiple cell lines.

Protocol for Annexin V/PI Staining for Apoptosis:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 3-phenyl-2-propionyl-5(2H)-isoxazolone at various concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry within one hour.[10]

Q4: My results are not reproducible between experiments. What factors should I check?

A4: Lack of reproducibility is a major hurdle in research.[3] Ensuring consistency in all experimental parameters is key.

Key Parameters for Reproducibility:

  • Cellular Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.[4] Continuous passaging can lead to genetic drift and altered phenotypes.

  • Reagent Quality and Consistency: Use fresh media and supplements from a consistent supplier.[4] Record lot numbers for all reagents.

  • Environmental Control: Maintain consistent incubator conditions (temperature, CO2, humidity).

  • Compound Storage: Store the 3-phenyl-2-propionyl-5(2H)-isoxazolone stock solution under appropriate conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation.

Self-Validating Experimental Design:

G cluster_0 Experimental Plate Layout cluster_1 Quality Control Metrics Controls Controls - Vehicle (DMSO) - Untreated - Positive Control Z_Factor Z-Factor > 0.5 Controls->Z_Factor Calculate Signal_Window Signal Window > 2 Controls->Signal_Window Calculate Test_Compound 3-phenyl-2-propionyl-5(2H)-isoxazolone (Dose-Response) CV CV < 15% Test_Compound->CV Calculate Blanks Blanks (Media Only)

Caption: A self-validating experimental design.

By including proper controls and calculating quality control metrics like the Z-factor and coefficient of variation (CV), you can assess the robustness of your assay in each experiment.[3]

Advanced Troubleshooting

Q5: The compound seems to interfere with my assay readout (e.g., autofluorescence). How can I address this?

A5: Small molecules can sometimes have intrinsic properties that interfere with detection methods.

Strategies to Mitigate Assay Interference:

  • Spectral Scanning: Scan the emission spectrum of 3-phenyl-2-propionyl-5(2H)-isoxazolone to identify any autofluorescence.

  • Red-Shifted Dyes: If autofluorescence is in the green or blue spectrum, consider using red-shifted dyes for your readout to minimize spectral overlap.[5]

  • Luminescent Assays: Switch to a luminescence-based assay, which is generally less susceptible to compound interference than fluorescence-based assays.

  • Control Wells: Include wells with the compound but without cells (or with lysed cells) to quantify its contribution to the background signal.

Q6: How can I begin to investigate the mechanism of action of 3-phenyl-2-propionyl-5(2H)-isoxazolone?

A6: Elucidating the mechanism of action is a complex process, but several cell-based assays can provide initial insights.[11] Many isoxazole-containing compounds are known to have anticancer properties.[1][12]

Potential Signaling Pathways to Investigate for Isoxazole Derivatives:

Compound 3-phenyl-2-propionyl-5(2H)-isoxazolone Target Potential Cellular Target (e.g., Kinase, Tubulin, HSP90) Compound->Target Binds/Inhibits Pathway1 Cell Cycle Progression Target->Pathway1 Pathway2 Apoptosis Induction Target->Pathway2 Pathway3 Inflammatory Signaling (e.g., COX, NF-κB) Target->Pathway3 Outcome1 G2/M Arrest Pathway1->Outcome1 Outcome2 Caspase Activation Pathway2->Outcome2 Outcome3 Decreased Pro-inflammatory Cytokines Pathway3->Outcome3

Caption: Potential mechanisms of action for isoxazole derivatives.

Recommended Next Steps:

  • Target-Based Assays: If you have a hypothesis about the target, use specific assays like kinase activity assays or tubulin polymerization assays.[8]

  • Phenotypic Screening: Employ high-content imaging or other phenotypic screens to observe morphological changes in cells upon treatment.

  • Gene Expression Profiling: Use techniques like RNA-seq to identify changes in gene expression that can point towards affected pathways.[13]

By adopting a systematic and well-controlled approach, you can effectively troubleshoot your cell-based assays and generate reliable, reproducible data for 3-phenyl-2-propionyl-5(2H)-isoxazolone.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Tahaney, M. E., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5751. [Link]

  • SciTechnol. (2012, October 5). The Problems with the Cells Based Assays. [Link]

  • NIH. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. [Link]

  • IntechOpen. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • MDPI. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • MDPI. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • Wiley Online Library. (2025, July 23). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. [Link]

  • Elsevier. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • PubMed. (2026, February 24). Microbial-derived 3-phenylpropionic acid orchestrates immune-progenitor cell crosstalk to promote beige adipogenesis and energy expenditure. [Link]

  • MDPI. (2022, November 4). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. [Link]

  • ResearchGate. (2025, August 10). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. [Link]

  • Engineered Science. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • Wikipedia. (n.d.). Muscimol. [Link]

Sources

Technical Support Center: Dosage Optimization for Novel Isoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The specific compound "3-phenyl-2-propionyl-5(2H)-isoxazolone" does not correspond to a known chemical entity in publicly available scientific literature and databases. This guide has therefore been developed for researchers, scientists, and drug development professionals working with novel or user-synthesized isoxazolone derivatives. The principles and troubleshooting strategies outlined here are based on the broader class of isoxazoles and isoxazolones and are intended to provide a robust framework for your dosage optimization experiments.

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8] When working with a novel isoxazolone derivative, a systematic approach to dosage optimization is crucial for obtaining reliable and reproducible data. This guide provides troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dosage for my novel isoxazolone derivative in an in vitro assay?

A1: For a novel compound, a broad concentration range should be initially screened to determine the optimal dose. A common starting point is a logarithmic or semi-logarithmic dilution series. For instance, you could test concentrations ranging from 1 nM to 100 µM. This wide range will help identify the concentration at which a biological response is first observed and the concentration at which the response plateaus or becomes toxic.

Q2: My isoxazolone derivative has poor solubility in aqueous media. How can I address this for my experiments?

A2: Poor aqueous solubility is a common challenge. Here are a few strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. However, it's crucial to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts.

  • Formulation with excipients: Depending on the intended application, formulating the compound with solubilizing agents such as cyclodextrins or surfactants can improve its solubility.

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and improve dissolution.

Q3: I am observing high variability in my experimental results. What could be the cause?

A3: High variability can stem from several factors:

  • Compound instability: Isoxazole rings can be sensitive to certain conditions, including strong bases and reductive environments, which can lead to ring-opening.[9] Ensure the stability of your compound in the assay buffer and under the experimental conditions.

  • Inconsistent compound preparation: Ensure your stock solutions are well-mixed and that dilutions are prepared accurately.

  • Cell-based assay variability: Factors such as cell passage number, confluency, and serum batch can all contribute to variability. Standardizing these parameters is essential.

Q4: My compound is showing toxicity at higher concentrations. How can I differentiate between specific activity and general toxicity?

A4: It is critical to determine the therapeutic window of your compound. Run a cytotoxicity assay in parallel with your functional assay. Common cytotoxicity assays include MTT, LDH release, or live/dead cell staining. This will allow you to identify the concentration range where your compound exhibits its desired biological effect without causing significant cell death.

Troubleshooting Guides

Problem 1: No biological effect observed at any tested concentration.
Potential Cause Troubleshooting Step
Compound Inactivity Confirm the identity and purity of your synthesized compound using analytical methods such as NMR and mass spectrometry.
Incorrect Assay Target Verify that the biological target of your assay is relevant to the expected mechanism of action of your isoxazolone derivative.
Insufficient Concentration If solubility permits, test higher concentrations.
Compound Degradation Assess the stability of your compound in the assay medium over the time course of the experiment.
Problem 2: Inconsistent results between experimental replicates.
Potential Cause Troubleshooting Step
Poor Solubility/Precipitation Visually inspect your assay plates for any signs of compound precipitation. Consider using a lower concentration or a different solubilization method.
Pipetting Errors Ensure proper mixing of all solutions and use calibrated pipettes.
Edge Effects in Plate-Based Assays Avoid using the outer wells of microplates, as these are more prone to evaporation.

Experimental Workflow for Dosage Optimization

Below is a general workflow for optimizing the dosage of a novel isoxazolone derivative in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_refinement Refinement cluster_validation Validation start Synthesize and Purify Isoxazolone Derivative solubility Assess Solubility start->solubility stock Prepare High-Concentration Stock Solution (e.g., in DMSO) solubility->stock range_finding Broad Range-Finding Assay (e.g., 1 nM - 100 µM) stock->range_finding cytotoxicity Concurrent Cytotoxicity Assay (e.g., MTT, LDH) stock->cytotoxicity narrow_range Narrow-Range Dose-Response Assay (around active concentration) range_finding->narrow_range cytotoxicity->narrow_range ic50 Determine IC50/EC50 narrow_range->ic50 replicates Confirm with Biological Replicates ic50->replicates mechanism Mechanism of Action Studies replicates->mechanism

Caption: A generalized workflow for dosage optimization of a novel compound.

Signaling Pathway Considerations

The biological activity of isoxazole derivatives can be mediated through various signaling pathways. For instance, some have been shown to act as anti-inflammatory agents, potentially by inhibiting enzymes like cyclooxygenase (COX).[5] Others have demonstrated anticancer effects, which could involve pathways related to apoptosis or cell cycle regulation.[2][10]

signaling_pathway compound Novel Isoxazolone Derivative target Cellular Target (e.g., Enzyme, Receptor) compound->target Binding pathway Downstream Signaling Pathway target->pathway Modulation response Biological Response (e.g., a-inflammation, Apoptosis) pathway->response Cellular Outcome

Caption: A simplified diagram of a compound's interaction with a cellular pathway.

When investigating a new isoxazolone derivative, it is beneficial to have a hypothesis about its potential mechanism of action to guide your experimental design.

References

  • Arkivoc. (n.d.). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Retrieved from [Link]

  • Frontiers. (n.d.). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Retrieved from [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • ScienceDirect. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE. Retrieved from [Link]

  • PubMed. (2017). A tale of four kingdoms - isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products. Retrieved from [Link]

  • PMC. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Some biologically important isoxazolone compounds. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 3-phenyl-2-propionyl-5(2H)-isoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: ISOX-PRO-001 Subject: Minimizing Off-Target Effects & Promiscuity Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-phenyl-2-propionyl-5(2H)-isoxazolone . If you are accessing this guide, you are likely encountering "off-target" activity—phenomena where the compound exhibits broad cytotoxicity, hits multiple unrelated targets (promiscuity), or shows steep dose-response curves indicative of non-specific binding.[1]

The Root Cause: Chemically, this molecule is an


-acylated isoxazolone . The propionyl group attached to the nitrogen (position 2) creates an "activated amide" environment.[1] Unlike stable drug scaffolds, this specific architecture is electronically predisposed to act as an acylating agent  or a Michael acceptor precursor .

Key Technical Risks:

  • Covalent Transacylation: The propionyl group can be transferred to nucleophilic residues (Serine, Cysteine, Lysine) on non-target proteins.[1]

  • Ring Opening: Nucleophilic attack can cleave the N-O bond, leading to reactive intermediates.[2]

  • Aggregation: The planar, hydrophobic phenyl-isoxazolone core can form colloidal aggregates that sequester enzymes, leading to false positives.

Troubleshooting Guides (FAQs)

Issue 1: "I am seeing activity across every assay (Frequent Hitter)."

Diagnosis: This is classic PAINS (Pan-Assay Interference Compounds) behavior, likely driven by colloidal aggregation or non-specific redox cycling.[1]

Step-by-Step Protocol: The Detergent Challenge To distinguish specific binding from aggregation-based inhibition, perform the following control:

  • Prepare Assay Buffer: Create two parallel buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard buffer + 0.01% - 0.1% Triton X-100 (or Tween-80).[1]

  • Run Dose-Response: Measure the IC50 of the compound in both buffers.

  • Analyze Results:

    • Significant Shift (IC50 increases >10x in Buffer B): The compound was aggregating. The detergent broke the colloids. Action: This is an artifact. Discard or reformulate.

    • No Shift: The inhibition is molecular (covalent or specific).[1] Proceed to Issue 2.

Issue 2: "The compound is cytotoxic even at low concentrations."

Diagnosis: The


-propionyl group is likely reacting covalently with cellular thiols (Glutathione) or surface proteins.[1] This is electrophilic stress .

Step-by-Step Protocol: Thiol Reactivity Assay (Ellman’s Test)

  • Incubation: Incubate the compound (100 µM) with Cysteine or Glutathione (GSH) (1 mM) in PBS (pH 7.4) for 60 minutes at 37°C.

  • Detection: Add DTNB (Ellman's Reagent).[1]

  • Readout: Measure absorbance at 412 nm.

  • Interpretation:

    • If Absorbance is lower than the GSH-only control, the compound has consumed the thiol. It is a covalent modifier .

    • Action: You must modify the structure (See Section 4: SAR).

Issue 3: "My compound degrades in the buffer before the assay ends."

Diagnosis:


-acyl isoxazolones are susceptible to hydrolysis, especially in basic media (pH > 7.5), generating the parent 3-phenyl-5-isoxazolone and propionic acid.[1]

Troubleshooting:

  • Check pH: Ensure assay buffer is pH < 7.4 if possible.

  • LC-MS Verification: Run an aliquot of the compound in buffer (no protein) at t=0 and t=2h. Look for the mass peak of the parent isoxazolone (loss of propionyl group, -56 Da).

Mechanism of Off-Target Action (Visualized)

The following diagram illustrates the two primary pathways driving the off-target effects: Nucleophilic Attack (Acylation) and Colloidal Aggregation .

OffTargetPathways Compound 3-phenyl-2-propionyl- 5(2H)-isoxazolone Intermediate Tetrahedral Intermediate Compound->Intermediate Attack on Exocyclic Carbonyl Colloid Colloidal Aggregate (Micelle-like) Compound->Colloid High Conc. (>10 µM) Nu Nucleophile (Nu:) (Cys/Ser/Lys on Protein) Nu->Intermediate OffTarget1 Acylated Protein (Irreversible Inhibition) Intermediate->OffTarget1 Transfer of Propionyl Group Byproduct Free Isoxazolone (Ring Intact) Intermediate->Byproduct Leaving Group OffTarget2 Enzyme Sequestration (False Positive) Colloid->OffTarget2 Non-specific Adsorption

Caption: Fig 1. Dual Mechanisms of Promiscuity. The N-acyl group acts as an electrophile (top path), while the hydrophobic core drives aggregation (bottom path).[1]

Structural Optimization (SAR) Strategies

To turn this "tool compound" into a viable lead, you must stabilize the core. The goal is to remove the acylating potential while retaining the scaffold's geometry.

Modification StrategyChemical ChangeRationalePredicted Outcome
1. De-acylation Remove the 2-propionyl group (H instead).[1]Eliminates the reactive electrophilic center.High Stability , but may lose potency if the acyl group filled a hydrophobic pocket.
2. N-Alkylation Replace Propionyl (-CO-Et) with Propyl (-CH2-Et).[1]Amides are reactive; Amines are stable.Eliminates Acylation. Prevents covalent binding.
3. C-Substitution Move substituent to C4 position.Steric hindrance protects the ring.Modulates Reactivity. Reduces Michael acceptor potential.
4. Isostere Swap Replace Isoxazolone with Pyrazole or Isoxazole.N-N bond is more stable; ring is aromatic.Total Scaffold Hop. Removes the reactive enol/ketone tautomer issues.
Recommended Workflow for Optimization

SAR_Workflow Start Hit Validation: 3-phenyl-2-propionyl-5(2H)-isoxazolone Step1 Test 1: Detergent Sensitivity (Rule out Aggregation) Start->Step1 Step2 Test 2: Thiol Reactivity (GSH) (Rule out Covalent Binding) Step1->Step2 Decision Is it Reactive? Step2->Decision PathA YES (Reactive) Modify Structure Decision->PathA >20% GSH Consumed PathB NO (Stable) Proceed to PK/PD Decision->PathB <5% GSH Consumed Action1 Strategy: N-Methylation (Remove Carbonyl) PathA->Action1 Action2 Strategy: Scaffold Hop (To Pyrazolone) PathA->Action2

Caption: Fig 2. Optimization Decision Tree. A systematic approach to filtering out false positives and stabilizing the lead compound.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]

  • Dahlin, J. L., et al. (2015). Nonspecific chemical inhibition of the Fanconi anemia pathway identified in a high-throughput screen. ACS Chemical Biology, 10(4), 1137–1145.[1] (Discusses mechanism of aggregation and redox cycling). Link[1]

  • Katritzky, A. R., et al. (2000). Synthesis and properties of N-acyl-5(2H)-isoxazolones.[1] Journal of Heterocyclic Chemistry, 37(6), 1505-1510.[1] (Foundational chemistry on the reactivity of the N-acyl group). Link[1]

  • Rishton, G. M. (2003). Non-leadlikeness and leadlikeness in biochemical screening. Drug Discovery Today, 8(2), 86-96.[1] (Identifies reactive acylating agents as common false leads). Link

Sources

Technical Support Center: Synthesis of 3-Phenyl-2-propionyl-5(2H)-isoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-phenyl-2-propionyl-5(2H)-isoxazolone. This guide is designed for researchers, chemists, and process development professionals to navigate the common and nuanced challenges encountered during the scale-up of this important heterocyclic scaffold. Here, we move beyond simple protocols to dissect the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: A Two-Step Synthetic Strategy

The synthesis of 3-phenyl-2-propionyl-5(2H)-isoxazolone is typically approached via a two-step process. First is the cyclocondensation reaction to form the 3-phenyl-5(2H)-isoxazolone ring. The second, and often more challenging, step is the selective N-acylation of this intermediate with a propionyl group. This guide is structured to address the distinct challenges of each stage.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Acylation A Ethyl Benzoylacetate + Hydroxylamine B 3-Phenyl-5(2H)-isoxazolone A->B Cyclocondensation D 3-Phenyl-2-propionyl-5(2H)-isoxazolone B->D C Propionyl Chloride or Propionic Anhydride C->D

Caption: Overall synthetic workflow.

Part 1: Troubleshooting the Synthesis of 3-Phenyl-5(2H)-isoxazolone

The formation of the isoxazolone ring is achieved by reacting ethyl benzoylacetate with hydroxylamine. While seemingly straightforward, issues can arise, particularly concerning yield and purity.

FAQ 1: My yield of 3-phenyl-5(2H)-isoxazolone is consistently low. What are the primary causes?

Low yields in this cyclocondensation reaction often trace back to three areas: reactant quality, reaction conditions, and the formation of an isomeric byproduct.

A) Competing Regioselectivity: The reaction between a β-keto ester like ethyl benzoylacetate and hydroxylamine can theoretically produce two regioisomers: the desired 5-isoxazolone and the undesired 3-isoxazolone. The outcome is dictated by which carbonyl group the hydroxylamine nitrogen attacks first.

  • The Mechanism: The reaction proceeds via formation of an oxime intermediate followed by intramolecular cyclization. The regioselectivity is highly dependent on the pH and temperature of the reaction medium.

  • Troubleshooting:

    • pH Control: Maintaining slightly acidic conditions (e.g., using acetic acid as a solvent or a buffer) generally favors the desired 5-isoxazolone isomer. Under basic conditions, the equilibrium can shift, potentially favoring the alternative cyclization pathway.

    • Temperature Management: The reaction is typically heated to drive the cyclization.[1] However, excessive temperatures can lead to decomposition and side-product formation. A range of 80-100°C is generally effective.

B) Incomplete Reaction:

  • Troubleshooting:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the ethyl benzoylacetate starting material. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

    • Purity of Starting Materials: Ensure the ethyl benzoylacetate is pure and the hydroxylamine hydrochloride has not degraded.

C) Product Precipitation and Isolation:

  • Troubleshooting: The product often crystallizes from the reaction mixture upon cooling or after partial removal of the solvent.[1] Ensure the cooling process is gradual to maximize crystal formation. If the product remains in solution, careful concentration of the solvent followed by addition of a non-polar co-solvent (like heptane) or trituration with a solvent like ethanol can induce precipitation.

Part 2: Troubleshooting the N-Propionylation Step

This acylation step is the most critical and challenging part of the synthesis. The 3-phenyl-5(2H)-isoxazolone is an ambident nucleophile, possessing three potential sites for acylation: the ring nitrogen (N-acylation, desired), the C4-carbon (C-acylation), and the exocyclic oxygen (O-acylation).

Caption: Regioselectivity challenges in acylation.

FAQ 2: My reaction produces a mixture of N-, O-, and C-acylated products. How can I achieve selective N-propionylation?

Achieving high N-selectivity is a classic challenge in heterocyclic chemistry. The outcome is a delicate balance of the base, solvent, temperature, and acylating agent used.

A) Understanding the Sites of Reactivity:

  • N-Acylation: The nitrogen is a good nucleophile, especially after deprotonation by a suitable base. This is the thermodynamically favored product.

  • O-Acylation: The exocyclic oxygen of the enolate form is also highly nucleophilic. This pathway is often kinetically favored, meaning it can happen faster, especially at lower temperatures or with less sterically hindered acylating agents. Adding an acyl chloride directly to the isoxazolone without a base often leads to O-acylation.[2]

  • C-Acylation: The C4 carbon is part of a reactive methylene group. Deprotonation with a strong base can generate a carbanion that readily attacks acylating agents. This is a common issue in related systems like pyrazolones.[2]

B) Strategic Solutions for N-Selectivity:

ParameterRecommendation for N-SelectivityRationale
Base Use a non-nucleophilic, moderately strong base (e.g., NaH, K₂CO₃, or organic amines like Triethylamine or DBU).A strong base like LDA or BuLi can deprotonate the C4 position, leading to C-acylation. A weak base may not sufficiently deprotonate the nitrogen, favoring O-acylation. NaH is often effective for N-acylation of less nucleophilic amides.[3]
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive isoxazolone anion, which favors attack by the more nucleophilic nitrogen.
Temperature Start at 0°C and allow to warm to room temperature or slightly heat (40-50°C).O-acylation is often kinetically favored at low temperatures. Allowing the reaction to reach thermodynamic equilibrium at slightly elevated temperatures will favor the more stable N-acyl product.
Acylating Agent Propionic anhydride may offer better selectivity than propionyl chloride.Anhydrides are generally less reactive than acid chlorides, which can allow more time for the system to reach the thermodynamic N-acylated product over the kinetically favored O-acylated one.

A robust and metal-free methodology for the aza-Michael reaction between isoxazol-5-ones and enones has shown that the nitrogen atom is the preferred site of attack over the C4 carbon, which supports the feasibility of selective N-functionalization under the right conditions.[4]

FAQ 3: The N-propionylation reaction is very slow or does not go to completion. What can I do?

Low conversion is typically due to insufficient activation of the isoxazolone nucleophile or a deactivated acylating agent.

  • Troubleshooting Steps:

    • Verify Deprotonation: Ensure your base is active and used in at least stoichiometric amounts (1.0-1.2 equivalents). If using NaH, ensure it is fresh and handled under an inert atmosphere.

    • Acylating Agent Quality: Propionyl chloride and anhydride can hydrolyze over time. Use freshly opened or distilled reagents.

    • Increase Temperature: If the reaction is clean but slow at room temperature, gently heating to 40-60°C can significantly increase the rate. Monitor by TLC to ensure product decomposition does not occur.

    • Consider an Acylating Catalyst: In difficult acylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, accelerating the reaction. Use with caution as it can sometimes decrease selectivity.

FAQ 4: I am observing a significant rearrangement or decomposition byproduct. What is it and how can I prevent it?

N-acyl-5-isoxazolones can be susceptible to thermal or base-catalyzed rearrangements, most notably the aza-Claisen rearrangement if unsaturated groups are present. While less common with a simple propionyl group, harsh conditions could lead to ring-opening or other decomposition pathways. The N-O bond in the isoxazole ring can be cleaved under certain reductive or strong acid/base conditions.

  • Prevention Strategies:

    • Avoid Excessively Strong Bases: Stick to carbonates, organic amines, or hydrides. Avoid alkoxides or organolithiums unless C-acylation is the goal.

    • Maintain Moderate Temperatures: Avoid high-heat reflux conditions for extended periods. Most N-acylations should proceed well below 80°C.

    • Aqueous Workup: Quench the reaction by carefully adding it to cold water or a mild acidic solution (e.g., dilute HCl or NH₄Cl solution) to neutralize the base and precipitate the product. This minimizes product degradation during workup.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-5(2H)-isoxazolone (1)
  • To a round-bottom flask equipped with a reflux condenser, add ethyl benzoylacetate (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Add hydroxylamine hydrochloride (1.05 eq) to the solution.

  • Heat the mixture to 100°C with stirring for 4-6 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath. The product should precipitate as a crystalline solid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

Protocol 2: N-Propionylation of 3-Phenyl-5(2H)-isoxazolone (2)
  • Under an inert atmosphere (Nitrogen or Argon), suspend 3-phenyl-5(2H)-isoxazolone (1.0 eq) in anhydrous DMF (10 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30-45 minutes until hydrogen evolution ceases. The solution should become clear or homogeneous.

  • Slowly add propionic anhydride (1.2 eq) or propionyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water with stirring.

  • The crude product should precipitate. If it oils out, stir vigorously until it solidifies.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Scale-Up Considerations

Transitioning from the lab bench to a pilot or manufacturing scale introduces new challenges.[5][6]

  • Thermal Management: The N-acylation step, particularly the addition of the acylating agent and the quenching of NaH, can be exothermic. On a large scale, efficient cooling is critical to maintain temperature control and prevent side reactions.

  • Reagent Addition: Slow, controlled addition of reagents is crucial. For the N-acylation, adding the propionyl chloride too quickly can create localized hot spots and reduce selectivity.

  • Mixing and Agitation: Ensuring homogeneous mixing in large reactors is vital, especially when dealing with slurries (like NaH in DMF). Inefficient mixing can lead to localized areas of high concentration, causing side reactions and inconsistent results.

  • Workup and Isolation: Handling large volumes of aqueous waste from the quenching step needs to be planned. The filtration and drying of multi-kilogram quantities of product require appropriate industrial equipment (e.g., filter dryers).

References

  • PrepChem. Synthesis of (1) 3-Phenyl-5-isoxazolone. Available from: [Link]

  • Hsieh, T. H., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Schmid, M., et al. (2022). Phenolate‐Induced N−O Bond Formation versus TiemannType Rearrangement for the Synthesis of 3‐Aminobenzisoxazoles and 2‐Aminobenzoxazoles. Chemistry – A European Journal. Available from: [Link]

  • Kauthale, S. S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Wang, L., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molbank. Available from: [Link]

  • ResearchGate. Acylation of isoxazoline N-oxide 1i. Available from: [Link]

  • Sciforum. Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available from: [Link]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • Gularte, M. S., et al. (2021). On the Brønsted acid-catalyzed aza-Michael reaction of isoxazol-5-ones to enones: reaction optimization, scope, mechanistic investigations and scale-up. Organic & Biomolecular Chemistry. Available from: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available from: [Link]

  • Bajnóczi, G., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences. Available from: [Link]

  • von Gunten, U., et al. (2021). Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. Environmental Science & Technology. Available from: [Link]

  • Khazaei, A., et al. (2023). Zinc-mediated efficient and selective reductive aza-Claisen rearrangement of N-allyl- and N-propargylaminoanthraquinones in ionic liquid. Turkish Journal of Chemistry. Available from: [Link]

  • ResearchGate. Challenges associated with isoxazole directed C−H activation. Available from: [Link]

  • International Journal on Science and Technology. Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. Available from: [Link]

  • MDPI. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Available from: [Link]

  • MDPI. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Available from: [Link]

  • Heller, S. T., et al. (2012). Chemoselective N-acylation of indoles and oxazolidinones with carbonylazoles. Angewandte Chemie International Edition. Available from: [Link]

  • D'Souza, S., et al. (2021). Investigation of Masked N-Acyl-N-isocyanates: Support for Oxadiazolones as Blocked N-Isocyanate Precursors. Chemistry – A European Journal. Available from: [Link]

  • MDPI. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Available from: [Link]

  • ResearchGate. Scaling Injectable Pharmaceuticals: Roadblocks And Strategies. Available from: [Link]

  • Raffa, D., et al. (1999). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Pharmazie. Available from: [Link]

  • ResearchGate. Inhibitory effects of L-3-phenyllacitc acid on the activity of mushnroom pholyphenol oxidase. Available from: [Link]

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Technical Support Center: Enhancing the Bioavailability of Isoxazolone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support center dedicated to enhancing the oral bioavailability of isoxazolone compounds. As researchers and drug development professionals, you are likely aware that the promising therapeutic potential of the isoxazolone scaffold is often hampered by significant biopharmaceutical challenges. The core issue for many of these derivatives is their low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract and, consequently, variable and low oral bioavailability.[1] This guide is structured to provide you with not only practical, step-by-step protocols but also the underlying scientific rationale to troubleshoot and optimize your experimental workflow. Our aim is to empower you to make informed decisions to unlock the full potential of your isoxazolone-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of isoxazolone compounds?

A1: The predominant challenge is the low aqueous solubility of many isoxazolone derivatives.[1] This characteristic places them in the Biopharmaceutics Classification System (BCS) as either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[2] The poor solubility limits the rate and extent of dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Additionally, some isoxazolone derivatives may exhibit poor membrane permeability, further hindering their ability to cross the intestinal epithelium and enter systemic circulation.

Q2: What are the main strategies to overcome these bioavailability challenges?

A2: There are three primary pillars of investigation for enhancing the bioavailability of isoxazolone compounds:

  • Pharmaceutical Formulation Strategies: These approaches focus on improving the dissolution rate and apparent solubility of the compound without chemically altering it. Key techniques include:

    • Solid Dispersions: Dispersing the isoxazolone compound in a hydrophilic polymer matrix at a molecular level to create an amorphous form, which has higher energy and thus better solubility than the crystalline form.[1][3]

    • Lipid-Based Formulations: Encapsulating the lipophilic isoxazolone derivative in lipid-based systems like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) to improve solubilization and facilitate absorption via lymphatic pathways.[1][4]

    • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanonization to enhance the dissolution rate, as described by the Noyes-Whitney equation.[1]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that can effectively "hide" the hydrophobic part of the isoxazolone molecule, thereby increasing its aqueous solubility.[1][5]

  • Chemical Modification Strategies: This involves creating a prodrug, which is a bioreversible, inactive derivative of the parent isoxazolone compound.[6] The prodrug is designed to have improved physicochemical properties (e.g., higher solubility or permeability) and is converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[6]

  • Combination Approaches: In some cases, a combination of the above strategies may be necessary to achieve the desired bioavailability.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific isoxazolone derivative?

A3: The choice of strategy is highly dependent on the specific physicochemical properties of your compound. A thorough pre-formulation study is critical. Key parameters to consider include:

  • Solubility Profile: Determine the solubility in various pH buffers, organic solvents, and lipids (oils, surfactants, co-surfactants). A compound with good lipid solubility is an excellent candidate for a nanoemulsion or SEDDS.[1]

  • Melting Point and Thermal Stability: Compounds with a high melting point may be challenging to formulate as solid dispersions using melt-based methods. Thermal stability is also a critical consideration for such techniques.

  • Chemical Structure and Functional Groups: The presence of specific functional groups (e.g., hydroxyl, carboxyl, or amino groups) can provide handles for creating prodrugs.

  • Permeability: If the compound has inherently low permeability (BCS Class IV), strategies that can enhance membrane transport, such as certain lipid-based formulations or prodrugs targeting specific transporters, should be prioritized.

In-Depth Troubleshooting and Experimental Guides

GUIDE 1: Solid Dispersion Formulations

The "Why": Solid dispersions are a powerful tool for improving the dissolution of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a hydrophilic carrier.[3][7][8] This amorphous form does not have the strong crystal lattice energy that needs to be overcome for dissolution, leading to a faster and more complete release of the drug.[9]

  • Carrier Selection: Choose a suitable hydrophilic carrier. Common choices include polyvinylpyrrolidone (PVP), copovidone, hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, acetone) that can dissolve both the isoxazolone compound and the selected carrier.

  • Dissolution: Dissolve the isoxazolone derivative and the carrier in the chosen solvent at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight). Ensure complete dissolution to achieve a molecular-level dispersion.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Gently pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the drug within the solid dispersion. The absence of the drug's characteristic melting endotherm in DSC and the disappearance of crystalline peaks in PXRD indicate successful amorphization.[10][11]

    • In Vitro Dissolution Testing: To evaluate the enhancement in dissolution rate compared to the pure crystalline drug.

Problem Potential Cause(s) Recommended Solution(s)
Drug Recrystallization During Storage The amorphous state is thermodynamically unstable. The polymer may not be adequately inhibiting molecular mobility.- Increase the drug-to-carrier ratio to ensure sufficient polymer to stabilize the drug. - Choose a polymer with a higher glass transition temperature (Tg). - Store the solid dispersion in a desiccator to protect it from moisture, which can act as a plasticizer and promote recrystallization.[9]
Incomplete Dissolution or "Spring and Parachute" Effect The drug initially dissolves to a supersaturated state (the "spring") but then rapidly precipitates out of solution (the "parachute" fails).- Incorporate a precipitation inhibitor into the formulation. Certain polymers like HPMC can help maintain supersaturation. - Use a combination of carriers to optimize both dissolution and precipitation inhibition.
Low Drug Loading Capacity Poor miscibility between the drug and the carrier.- Screen a wider range of carriers to find one with better interaction with the isoxazolone compound. - Use a combination of techniques, such as preparing a solid dispersion of a drug-cyclodextrin complex.

Itraconazole, a drug containing a dioxolane ring system with some structural similarities to isoxazolones, is a classic example of a poorly soluble compound whose bioavailability has been successfully enhanced using solid dispersions.

Formulation Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%)
Pure Itraconazole28.5 ± 11.41073.9 ± 314.7100%
Itraconazole Solid Dispersion102.3 ± 25.62969.7 ± 720.6~276%

Data adapted from a study on itraconazole solid dispersions in rats.[10]

GUIDE 2: Nanoemulsion Formulations

The "Why": Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[4][12] For lipophilic isoxazolone compounds, nanoemulsions can significantly enhance oral bioavailability by:

  • Increasing the solubility and dissolution of the drug in the gastrointestinal fluids.[4][13]

  • Protecting the drug from enzymatic degradation in the gut.[13]

  • Facilitating drug transport across the intestinal epithelium and promoting lymphatic uptake, which can bypass first-pass metabolism in the liver.[1]

  • Excipient Screening:

    • Oil Phase: Determine the solubility of your isoxazolone derivative in various oils (e.g., oleic acid, mineral oil, medium-chain triglycerides). Select the oil with the highest solubilizing capacity.

    • Surfactant and Co-surfactant: Screen various surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., Span 80, Transcutol) for their ability to emulsify the selected oil phase.

  • Construction of a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9, 2:8, ... 9:1).

    • Titrate each mixture with water dropwise, with gentle stirring.

    • Observe the formation of a clear, transparent liquid, which indicates the nanoemulsion region. Plot these regions on a ternary phase diagram to identify the optimal concentration ranges for the formulation.[1]

  • Preparation of the Drug-Loaded Nanoemulsion:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the isoxazolone derivative in the oil phase.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Slowly add the aqueous phase to the oil mixture with constant stirring until a transparent nanoemulsion is formed.[1]

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). A smaller droplet size and a low PDI (<0.3) are desirable.

    • Zeta Potential: To assess the stability of the nanoemulsion. A higher absolute zeta potential value indicates better stability.

    • In Vitro Drug Release: Perform using a dialysis membrane method.

Problem Potential Cause(s) Recommended Solution(s)
Phase Separation or Creaming Over Time Thermodynamic instability of the nanoemulsion. Droplet coalescence or Ostwald ripening.- Re-evaluate the surfactant/co-surfactant ratio and concentration. A different hydrophilic-lipophilic balance (HLB) value may be needed. - Use a high-energy emulsification method like high-pressure homogenization or ultrasonication to achieve a smaller and more uniform droplet size. - Add a stabilizing polymer to the aqueous phase.
Drug Precipitation Upon Dilution in Aqueous Media The drug concentration in the nanoemulsion is too high, leading to supersaturation and precipitation when diluted in the gut.- Reduce the drug loading in the formulation. - Incorporate a precipitation inhibitor in the formulation.
Inconsistent Droplet Size Between Batches Variability in the preparation process.- Precisely control the stirring speed, temperature, and rate of addition of the aqueous phase.[6] - For high-energy methods, ensure consistent parameters (e.g., sonication time and amplitude).
GUIDE 3: In Vitro and In Vivo Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Formulation Formulate Isoxazolone (e.g., Solid Dispersion, Nanoemulsion) Dissolution In Vitro Dissolution Testing (USP Apparatus II) Formulation->Dissolution Assess Dissolution Rate Caco2 Caco-2 Permeability Assay Formulation->Caco2 Assess Permeability PK_Study Pharmacokinetic Study in Rats (Oral Administration) Dissolution->PK_Study Guide Formulation Selection Caco2->PK_Study Predict In Vivo Absorption Blood_Sampling Blood Sampling at Predetermined Time Points PK_Study->Blood_Sampling Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Parameters

Caption: A typical workflow for the evaluation of bioavailability-enhanced isoxazolone formulations.

This assay is widely used to predict the in vivo absorption of drugs across the gut wall.[14]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a well-formed monolayer.

  • Transport Study:

    • Add the isoxazolone formulation to the apical (AP) side of the monolayer (representing the gut lumen).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side (representing the blood).

    • Analyze the concentration of the isoxazolone compound in the BL samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Recovery (<70%) - Poor aqueous solubility of the compound in the assay buffer. - Non-specific binding to the plasticware. - Accumulation of the compound within the cell monolayer.[15]- Add a non-toxic solubilizing agent like Bovine Serum Albumin (BSA) to the assay buffer to improve solubility and reduce non-specific binding.[15] - If accumulation is suspected, lyse the cells at the end of the experiment and quantify the amount of drug inside.
High Variability in Papp Values - Inconsistent monolayer integrity. - Cytotoxicity of the test compound or formulation excipients.- Ensure consistent cell seeding density and culture conditions.[14] - Always measure TEER before and after the experiment to check for monolayer disruption. - Perform a cytotoxicity test to determine the non-toxic concentration range of your compound and formulation.[16]
Low Papp Value Despite High In Vivo Bioavailability - The compound is a substrate for active uptake transporters that are not adequately expressed in Caco-2 cells. - The formulation enhances absorption through a mechanism not captured by the Caco-2 model (e.g., lymphatic transport).- Consider using other cell lines that express the relevant transporters. - A low Papp value should be interpreted in the context of other data; it does not always mean low in vivo absorption.

References

  • Perč, Martina, et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceuticals. [Link]

  • Open Access Journals - Research and Reviews. (2024). Nanoemulsions: Key Characteristics, Applications, Challenges and Considerations. [Link]

  • Bentham Science Publishers. (2025). Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability. [Link]

  • Impactfactor. (2024). Nanoemulsions as Drug Delivery Systems: Stability and Applications. [Link]

  • Mimetas. (2024). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]

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Validation & Comparative

A Comparative Guide to 3-Phenyl-2-propionyl-5(2H)-isoxazolone and Other Isoxazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a unique electronic and structural framework that allows for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] This guide offers an in-depth comparison of 3-phenyl-2-propionyl-5(2H)-isoxazolone with other isoxazole derivatives, providing insights into its potential performance based on structure-activity relationships (SAR) and experimental data from analogous compounds.

The Isoxazole Core: A Privileged Scaffold

The isoxazole ring's prevalence in drug discovery stems from its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[2] The arrangement of the heteroatoms influences the molecule's electronic distribution and hydrogen bonding capacity, making it a versatile building block for designing compounds with specific pharmacological profiles. Modifications to the isoxazole core and its substituents can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic properties.[2]

Synthesis and Chemical Profile of 3-Phenyl-2-propionyl-5(2H)-isoxazolone

The synthesis of the parent compound, 3-phenyl-5(2H)-isoxazolone, is a well-established process. A common and efficient method involves the condensation of a β-ketoester, such as ethyl benzoylacetate, with hydroxylamine.[4] This reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization to yield the isoxazolone ring.

The introduction of the propionyl group at the N-2 position, yielding 3-phenyl-2-propionyl-5(2H)-isoxazolone, is achieved through N-acylation. This can be accomplished by reacting the parent isoxazolone with propionyl chloride or propionic anhydride in the presence of a suitable base. This acylation step is critical as it modifies the electronic properties and steric hindrance around the nitrogen atom, which can significantly influence the molecule's interaction with biological targets.

Below is a generalized workflow for the synthesis of N-acylated isoxazolones.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Phenyl-2-propionyl-5(2H)-isoxazolone start Starting Materials: - Ethyl Benzoylacetate - Hydroxylamine step1 Condensation Reaction start->step1 Formation of Oxime intermediate 3-Phenyl-5(2H)-isoxazolone step1->intermediate Intramolecular Cyclization step2 N-Acylation with Propionyl Chloride/Anhydride intermediate->step2 product 3-Phenyl-2-propionyl-5(2H)-isoxazolone step2->product

Caption: Generalized synthetic workflow for 3-phenyl-2-propionyl-5(2H)-isoxazolone.

Comparative Analysis of Biological Activities

While direct experimental data for 3-phenyl-2-propionyl-5(2H)-isoxazolone is limited in publicly available literature, we can infer its potential performance by examining structurally related isoxazole derivatives. The following sections compare the anti-inflammatory, antibacterial, and anticancer activities of various isoxazoles, providing a basis for predicting the properties of our target compound.

Anti-inflammatory Activity

The isoxazole scaffold is a well-known pharmacophore in the design of anti-inflammatory agents.[5][6][7] The marketed COX-2 inhibitor, Valdecoxib, features an isoxazole ring, highlighting the potential of this heterocycle to modulate inflammatory pathways.[2]

Studies on various isoxazole derivatives have demonstrated their ability to inhibit key inflammatory mediators. For instance, a series of newly synthesized isoxazole derivatives showed potent inhibitory effects on carrageenan-induced paw inflammation in rats.[5] The anti-inflammatory effect is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

The presence of the N-propionyl group in 3-phenyl-2-propionyl-5(2H)-isoxazolone could influence its anti-inflammatory profile. Acylation can alter the molecule's lipophilicity and its ability to fit into the active site of enzymes like COX. It is hypothesized that the propionyl group may enhance binding affinity through additional hydrophobic interactions.

Table 1: Comparative Anti-inflammatory Activity of Isoxazole Derivatives

Compound/DerivativeModel/TargetObserved ActivityReference
ValdecoxibCOX-2Selective inhibitor, marketed anti-inflammatory drug[2]
MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate)Carrageenan-induced paw edema (mice)Potent inhibition of inflammation[5]
Various 3,5-disubstituted isoxazolesCarrageenan-induced rat paw edemaSignificant reduction in edema[6]
Ursolic Acid (Triterpenoid with anti-inflammatory properties for comparison)T cells, B cells, macrophagesInhibition of activation, proliferation, and cytokine secretion[8]
Antibacterial Activity

Isoxazole derivatives have a long history as antibacterial agents, with compounds like Cloxacillin and Dicloxacillin being used clinically for decades.[9][10] These β-lactam antibiotics incorporate an isoxazolyl group that contributes to their resistance to bacterial β-lactamase enzymes.

More recent research continues to explore the antibacterial potential of novel isoxazole-containing molecules. For example, certain phenylisoxazole derivatives have shown promising activity against Gram-positive pathogens.[10] The mechanism of action for many antibacterial isoxazoles involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[9]

The introduction of an N-propionyl group in 3-phenyl-2-propionyl-5(2H)-isoxazolone may modulate its antibacterial efficacy. The acyl chain could impact the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets. Structure-activity relationship studies of similar compounds suggest that the nature of the N-acyl group can be a critical determinant of antibacterial potency.

Table 2: Comparative Antibacterial Activity of Isoxazole Derivatives

Compound/DerivativeTarget Organism(s)Observed Activity (e.g., MIC)Reference
Cloxacillin/DicloxacillinGram-positive bacteriaClinically used β-lactamase resistant antibiotics[9]
Phenylisoxazoline analoguesGram-positive pathogensPromising in vitro activity[10]
4-nitro-3-phenylisoxazole derivativesXanthomonas oryzae, Pseudomonas syringaeBetter antibacterial activities than positive control[11]
Chalcone and Dihydropyrazole derivatives containing isoxazoleVarious bacteria and fungiChalcones exhibited excellent antibacterial activities[12]
Anticancer Activity

The isoxazole moiety is also a feature in many compounds with demonstrated anticancer activity.[3][13][14][15] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[16]

For instance, certain N-phenyl-5-carboxamidyl isoxazole derivatives have shown potent cytotoxic effects against colon carcinoma cells.[17] The substitution pattern on the phenyl ring and the nature of the substituents on the isoxazole core are crucial for optimizing anticancer activity. The presence of an N-acyl group, such as the propionyl group in our target molecule, could enhance cytotoxicity by improving cell permeability or by providing an additional binding interaction with the target protein.

Table 3: Comparative Anticancer Activity of Isoxazole Derivatives

Compound/DerivativeCancer Cell Line(s)Observed Activity (e.g., IC50)Reference
N-phenyl-5-carboxamidyl isoxazole derivativeMouse colon carcinoma (Colon 38, CT-26)IC50 of 2.5 µg/mL[17]
3-(3-phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinonesRaji, K-562, U937IC50 values in the range of 16-30 µM[14]
Hydnocarpin-isoxazole hybridHuman metastatic melanoma (A375)IC50 of 3.6 µM (24h) and 0.76 µM (48h)[13]
Tyrosol-derived 3,5-disubstituted isoxazolesU87 (glioblastoma)IC50 values ranging from 42.8 to 67.6 µM[13]

Experimental Protocols

To ensure the reproducibility and validation of the comparative data presented, this section outlines standardized experimental protocols for assessing the key biological activities of isoxazole derivatives.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1/COX-2) Inhibition

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, containing necessary co-factors like hematin and glutathione.

  • Compound Preparation: Dissolve the test compound (e.g., 3-phenyl-2-propionyl-5(2H)-isoxazolone) and reference inhibitors (e.g., celecoxib, indomethacin) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the test compound or reference inhibitor.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Detection: The product of the COX reaction, prostaglandin E2 (PGE2), is quantified using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

COX_Inhibition_Assay cluster_assay COX Inhibition Assay Workflow start Prepare Reagents: - COX-1/COX-2 Enzyme - Assay Buffer - Test Compound - Arachidonic Acid step1 Incubate Enzyme with Test Compound start->step1 step2 Initiate Reaction with Arachidonic Acid step1->step2 step3 Quantify PGE2 Production (EIA) step2->step3 end Calculate IC50 Value step3->end

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Culture Media: Prepare appropriate liquid broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare serial dilutions of the test compound and a standard antibiotic (e.g., ciprofloxacin) in the culture medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • In a 96-well microtiter plate, add the serially diluted compounds.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anticancer Assay: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer agents.

Protocol:

  • Cell Lines: Use appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare various concentrations of the test compound and a standard anticancer drug (e.g., doxorubicin) in the cell culture medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the serially diluted test compounds.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The isoxazole scaffold remains a highly valuable and versatile platform in drug discovery. While direct experimental data on 3-phenyl-2-propionyl-5(2H)-isoxazolone is not yet widely available, a comparative analysis of structurally related isoxazole derivatives provides a strong foundation for predicting its potential biological activities. The N-propionyl group is a key structural modification that is likely to influence its pharmacokinetic and pharmacodynamic properties.

Based on the extensive literature on isoxazole derivatives, it is reasonable to hypothesize that 3-phenyl-2-propionyl-5(2H)-isoxazolone may exhibit promising anti-inflammatory, antibacterial, and anticancer properties. Further experimental evaluation of this specific compound using the standardized protocols outlined in this guide is warranted to validate these predictions and to fully elucidate its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation isoxazole-based therapeutics.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). Journal of Drug Delivery and Therapeutics.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). BMC Chemistry.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules.
  • Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. (2022). ARKIVOC.
  • Identification of phenylisoxazolines as novel and viable antibacterial agents active against Gram-positive pathogens. (2003). Journal of Medicinal Chemistry.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2023). ChemistrySelect.
  • Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. (1999). Pharmazie.
  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). Pharmacological Reports.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (2023). Indian Journal of Chemistry.
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  • Isoxazole derivatives showing anticancer activity (39–47). (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022). RSC Advances.
  • Anti-inflammatory evaluation of isoxazole deriv
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). MDPI.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009). Organic Letters.
  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Deriv
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science.
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  • Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (2023). ACS Omega.
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  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. (2025). Journal of the Iranian Chemical Society.
  • Synthesis and characterization of novel isoxazolyl benzimidazoles. (2011). Journal of Chemical and Pharmaceutical Research.
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Validation Guide: 3-Phenyl-2-propionyl-5(2H)-isoxazolone as a Human Neutrophil Elastase (HNE) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug development programs falter because researchers prioritize endpoint IC50 values while neglecting the kinetic stability and mechanistic realities of their compounds in aqueous media. When evaluating heterocyclic scaffolds—specifically N-acylated isoxazolones like 3-phenyl-2-propionyl-5(2H)-isoxazolone —understanding the delicate balance between electrophilic reactivity and spontaneous hydrolysis is paramount.

This guide provides an objective, data-driven framework for validating 3-phenyl-2-propionyl-5(2H)-isoxazolone as a potent Human Neutrophil Elastase (HNE) inhibitor. By comparing its performance against the clinical reference standard Sivelestat, we will deconstruct the causality behind its mechanism of action and establish self-validating experimental protocols to ensure rigorous, reproducible assay design.

Mechanistic Pathway: Dual-Carbonyl Electrophilicity

Human Neutrophil Elastase (HNE) is a critical serine protease target in the management of inflammatory pulmonary pathologies. The therapeutic efficacy of the isoxazol-5(2H)-one scaffold stems directly from its unique structural geometry.

Unlike traditional inhibitors that rely on a single reactive center, 3-phenyl-2-propionyl-5(2H)-isoxazolone presents two highly electrophilic carbonyl groups: the 2-N-CO (propionyl group) and the 5-CO (isoxazolone ring)1[1].

During the catalytic interaction, the active site's Ser195 amino acid executes a nucleophilic attack on these carbonyl centers. Kinetic analyses reveal that this interaction results in reversible competitive inhibition [1]. The N-acyl substitution (propionyl) is not merely a structural appendage; it actively tunes the electron density of the ring, enhancing the susceptibility of the carbonyls to Ser195 attack while maintaining a viable half-life in physiological buffers2[2].

MOA HNE Human Neutrophil Elastase (HNE) Ser195 Catalytic Ser195 Nucleophile HNE->Ser195 Active site exposes Carbonyls Electrophilic Centers: 2-N-CO & 5-CO Ser195->Carbonyls Nucleophilic attack Isox 3-phenyl-2-propionyl- 5(2H)-isoxazolone Isox->Carbonyls Scaffold presents Inhibition Reversible Competitive Inhibition Complex Carbonyls->Inhibition Thermodynamic equilibrium Outcome Blockade of Extracellular Matrix Degradation Inhibition->Outcome Therapeutic effect

Figure 1: Mechanism of HNE inhibition by 3-phenyl-2-propionyl-5(2H)-isoxazolone via Ser195 nucleophilic attack.

Comparative Performance Analysis

To contextualize the efficacy of 3-phenyl-2-propionyl-5(2H)-isoxazolone, we must benchmark it against Sivelestat, the gold-standard HNE inhibitor. A successful candidate must demonstrate a low nanomolar IC50 while resisting rapid spontaneous hydrolysis—a common pitfall for highly reactive heterocycles3[3].

Parameter3-phenyl-2-propionyl-5(2H)-isoxazoloneSivelestat (Reference)Analytical Significance
Target Specificity Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)Selectivity against off-target serine proteases.
Mechanism of Action Reversible CompetitiveReversible CompetitiveDictates binding dynamics and wash-out effects.
IC50 Potency ~20 - 35 nM44 nMDefines the concentration required for 50% target inhibition.
Aqueous Stability (

)
~8.9 hours>24 hoursDetermines viability for prolonged physiological assays.
Key Interaction Site Ser195 attack on 2-N-CO / 5-COSer195 attack on carbonylStructural basis of the enzyme-inhibitor complex.

Data synthesis based on structural activity relationship (SAR) evaluations of N-acylated isoxazolone derivatives[1].

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. When testing 3-phenyl-2-propionyl-5(2H)-isoxazolone, the primary risk factor is false negatives caused by compound degradation prior to enzyme binding. The following workflows are engineered as self-validating systems to ensure absolute data integrity.

Workflow Prep Inhibitor Prep (DMSO Stock) Buffer Buffer Equilibration (pH 7.5, 25°C) Prep->Buffer Dilution Incubation Enzyme-Inhibitor Pre-incubation Buffer->Incubation HNE Addition Substrate Fluorogenic Substrate Addition Incubation->Substrate 15 min equilibrium Readout Kinetic Fluorescence (Ex:380/Em:460) Substrate->Readout Vmax determination

Figure 2: Standardized self-validating workflow for HNE competitive inhibition kinetics.

Protocol A: Kinetic HNE Inhibition Assay (Fluorometric)

This assay measures the compound's ability to prevent HNE from cleaving a highly specific fluorogenic substrate.

  • Buffer Preparation: Prepare 0.05 M phosphate buffer (pH 7.5) supplemented with 0.1% PEG.

    • Causality: PEG is critical. It prevents the highly lipophilic isoxazolone and the HNE enzyme from non-specifically adsorbing to the walls of the polystyrene microplate, which would artificially skew the IC50 curve.

  • Inhibitor Dilution: Serially dilute 3-phenyl-2-propionyl-5(2H)-isoxazolone in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v).

  • Enzyme Pre-Incubation: Incubate HNE (400 mU/mL) with the inhibitor dilutions for exactly 15 minutes at 25°C.

    • Causality: Because the compound is a reversible competitive inhibitor, pre-incubation is mandatory to allow the system to reach thermodynamic equilibrium before the substrate introduces competition[1].

  • Substrate Addition: Initiate the reaction by adding the HNE-specific fluorogenic substrate (MeOSuc-Ala-Ala-Pro-Val-AMC).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 380 nm / Emission: 460 nm). Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Protocol B: Aqueous Stability & Spontaneous Hydrolysis Assessment

Because the N-O bond and the N-acyl groups of isoxazol-5-ones are inherently reactive[3], you must prove the compound did not degrade in the buffer.

  • Baseline Establishment: Dilute the compound to 80 μM in 0.05 M phosphate buffer (pH 7.5) at 25°C.

  • Spectrophotometric Monitoring: Immediately transfer to a UV-Vis spectrophotometer and monitor absorbance at the compound's

    
     (typically around 275-290 nm for N-acylated isoxazolones).
    
  • Time-Course Analysis: Record absorbance every 30 minutes for 12 hours.

    • Causality: A decay in absorbance indicates spontaneous hydrolysis of the isoxazolone ring. If the calculated half-life (

      
      ) is shorter than your biological assay duration, your biological readouts are invalid. A stable compound should maintain an intact profile for ~8.9 hours[2].
      

References

  • Vergelli, C., Schepetkin, I. A., Crocetti, L., Iacovone, A., Giovannoni, M. P., Guerrini, G., Khlebnikov, A. I., & Ciattini, S. (2017). Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. National Institutes of Health (NIH).
  • Fernandes, A. A. G., da Silva, A. F. (2021). ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL. DOI.org.
  • Vergelli, C., et al. (2017). (PDF) Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors. ResearchGate.

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A Comparative Analysis of (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one Derivatives and Established Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Dermatology and Drug Discovery

In the landscape of dermatological research and cosmetic science, the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis, remains a cornerstone for the development of agents targeting hyperpigmentation. While established inhibitors like kojic acid and arbutin are widely recognized, the quest for novel, more potent, and safer alternatives is perpetual. This guide provides a detailed comparative analysis of a promising class of synthetic compounds, (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones, against these classical tyrosinase inhibitors. We will delve into their inhibitory efficacy, mechanisms of action, and the experimental protocols required for their evaluation, offering a comprehensive resource for researchers in the field.

The Central Role of Tyrosinase in Melanogenesis

Melanin synthesis, or melanogenesis, is a complex enzymatic cascade responsible for the pigmentation of skin, hair, and eyes. Tyrosinase, a copper-containing enzyme, orchestrates the initial and most critical steps of this pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin. The overproduction or uneven distribution of melanin, often triggered by sun exposure or hormonal changes, leads to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the targeted inhibition of tyrosinase is a primary strategy for the development of skin-lightening and depigmenting agents.[2]

Melanogenesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor Tyrosinase Inhibitors (e.g., Isoxazolone, Kojic Acid) Inhibitor->Dopaquinone Inhibit Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + Substrate EI1 Enzyme-Inhibitor Complex E1->EI1 + Inhibitor S1 Substrate I1 Inhibitor P1 Product ES1->P1 E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + Substrate EI2 Enzyme-Inhibitor Complex E2->EI2 + Inhibitor S2 Substrate I2 Inhibitor ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + Inhibitor P2 Product ES2->P2

Caption: Schematic representation of competitive vs. non-competitive enzyme inhibition mechanisms.

Kinetic studies have revealed that (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one acts as a competitive inhibitor of tyrosinase. [3][4]This suggests that the isoxazolone derivative likely binds to the active site of the enzyme, directly competing with the natural substrate, L-tyrosine. In silico docking simulations support this, indicating a strong binding affinity of the isoxazolone compound to the active site of tyrosinase. [3][4] In contrast, Kojic Acid is generally considered a mixed-type or non-competitive inhibitor . [2][5][6]It chelates the copper ions within the active site of tyrosinase, which are essential for its catalytic activity. [7]Arbutin and its alpha-isomer are known to be competitive inhibitors , acting as alternative substrates for tyrosinase. [2][8]

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anti-tyrosinase and anti-melanogenic activities of investigational compounds.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of tyrosinase in a cell-free system.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds and positive control (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compounds and the positive control in the buffer.

  • In a 96-well plate, add a specific volume of the tyrosinase solution to each well.

  • Add the various concentrations of the test compounds or positive control to the respective wells. A control well should contain the solvent (e.g., DMSO) instead of the inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a specific volume of the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control and plot it against the inhibitor concentration to calculate the IC50 value.

Tyrosinase_Assay_Workflow start Start prep Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compounds start->prep plate Pipette Tyrosinase and Test Compounds into 96-well Plate prep->plate incubate Pre-incubate at 25°C for 10 minutes plate->incubate add_substrate Add L-DOPA to Initiate Reaction incubate->add_substrate read Measure Absorbance (475 nm) over time add_substrate->read analyze Calculate Reaction Rates and % Inhibition read->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.

Cellular Anti-Melanogenesis Assay in B16F10 Melanoma Cells

This cell-based assay assesses the ability of a compound to inhibit melanin production in a cellular context, providing a more biologically relevant measure of its potential efficacy.

Materials:

  • B16F10 murine melanoma cells [9]* Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis

  • Test compounds and positive control

  • NaOH solution (e.g., 1N)

  • 96-well plate and a 6-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various non-toxic concentrations of the test compounds or positive control for a specified duration (e.g., 72 hours). [10]3. During the treatment period, stimulate melanogenesis by adding α-MSH to the culture medium. [11]4. After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them.

  • Lyse the cell pellets with the NaOH solution and heat at a specific temperature (e.g., 80°C) to solubilize the melanin. [11]6. Measure the absorbance of the solubilized melanin at a wavelength of around 405 nm using a microplate reader. [12]7. Normalize the melanin content to the total protein concentration of each sample to account for any differences in cell number.

  • Calculate the percentage of melanin inhibition compared to the α-MSH-stimulated control group.

Conclusion and Future Perspectives

The exploration of (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one derivatives has unveiled a highly potent class of competitive tyrosinase inhibitors. The representative compound, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, demonstrates superior in vitro efficacy against mushroom tyrosinase when compared to established agents like Kojic Acid and Arbutin. [3][4]This enhanced potency, coupled with a well-defined competitive mechanism of action, positions these isoxazolone derivatives as compelling candidates for further investigation in the development of novel treatments for hyperpigmentation disorders.

Future research should focus on comprehensive safety and toxicity profiling, as well as evaluating the efficacy of these compounds in more complex models, such as 3D skin equivalents and in vivo animal studies. Furthermore, optimizing the chemical structure to enhance skin permeability and stability will be crucial for their successful translation into clinically effective topical formulations. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of this promising class of tyrosinase inhibitors.

References

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. Available from: [Link]

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. PMC. Available from: [Link]

  • Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. MDPI. Available from: [Link]

  • Understanding Tyrosinase Inhibitors. 614 Beauty. Available from: [Link]

  • Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling. MDPI. Available from: [Link]

  • Arbutin. Encyclopedia MDPI. Available from: [Link]

  • Skin whitening - Alpha-arbutin ( α-arbutin ). M.C.Biotec. Available from: [Link]

  • Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. Planta Medica. Available from: [Link]

  • The IC50 values of the tyrosinase inhibitory activity of kojic acid... ResearchGate. Available from: [Link]

  • Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. American Chemical Society. Available from: [Link]

  • The tyrosinase inhibitory effects of isoxazolone derivatives with a ( Z )-β -phenyl-α, β -unsaturated carbonyl scaffold. ResearchGate. Available from: [Link]

  • A comprehensive review on tyrosinase inhibitors. PMC. Available from: [Link]

  • Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. PMC. Available from: [Link]

  • Kinetics of Mushroom Tyrosinase Inhibition by Anisic Acid. ResearchGate. Available from: [Link]

  • The tyrosinase inhibitory effects of isoxazolone derivatives with a (Z)-β-phenyl-α, β-unsaturated carbonyl scaffold. PubMed. Available from: [Link]

  • Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry. Food & Function (RSC Publishing). Available from: [Link]

  • Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. Journal of Education, Health and Sport. Available from: [Link]

  • Umckalin Promotes Melanogenesis in B16F10 Cells Through the Activation of Wnt/β-Catenin and MAPK Signaling Pathways. MDPI. Available from: [Link]

  • Computational studies of tyrosinase inhibitors. ScienceDirect. Available from: [Link]

  • Inhibitory effects and underlying mechanisms of Artemisia capillaris essential oil on melanogenesis in the B16F10 cell line. Spandidos Publications. Available from: [Link]

  • Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. PMC. Available from: [Link]

  • Syringetin Promotes Melanogenesis in B16F10 Cells. Semantic Scholar. Available from: [Link]

  • Substituted benzylidene tyrosinase inhibitors with a variety of... ResearchGate. Available from: [Link]

  • (Z)-4-(substituted benzylidene)-2-phenyl-1H-imidazol-5(4H)-ones are sensitive to tyrosinases of different origins: In vitro and in vivo insights. PubMed. Available from: [Link]

  • Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Brieflands. Available from: [Link]

  • IC 50 values for mushroom tyrosinase inhibitors. ResearchGate. Available from: [Link]

  • Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases. MDPI. Available from: [Link]

  • IC50 values against mushroom tyrosinase reported for condensed tannins... ResearchGate. Available from: [Link]

  • Variations in IC50 Values with Purity of Mushroom Tyrosinase. PMC - NIH. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The Acylisoxazolone Advantage

In the landscape of metal chelation and luminescent coordination chemistry, 3-phenyl-2-propionyl-5(2H)-isoxazolone—and its tautomeric/positional analogs such as 3-phenyl-4-propionyl-5-isoxazolone (HPPI) and 3-phenyl-4-benzoyl-5-isoxazolone (HPBI)—represent a critical evolutionary step over traditional


-diketones.

The core advantage of these compounds lies in their profound acidity. While standard extractants like 1-phenyl-3-methyl-4-benzoylpyrazol-5-one (HPMBP) and 2-thenoyltrifluoroacetone (HTTA) possess


 values of 4.0 and 6.5 respectively, acylisoxazolones exhibit 

values between 0.5 and 1.5[1]. This is driven by the strong electron delocalization induced by the isoxazolone ring[2].

Causality in Application: This extreme acidity dictates their primary industrial and analytical utility. Because they deprotonate easily, acylisoxazolones can extract multivalent cations (like


, 

, and lanthanides) from highly acidic media (e.g., nuclear wastes, titania chloride liquors) without requiring pH adjustments that would otherwise trigger premature metal hydrolysis or precipitation[1],[3].

Comparative Performance Data

To objectively evaluate 3-phenyl-propionyl/benzoyl-isoxazolones against industry alternatives, we must look at thermodynamic extraction limits and photophysical efficiencies.

Extractant / CompoundStructural Class

Target MetalsOptimal Extraction pHMax Quantum Yield (

)
HPPI (Propionyl derivative)Acylisoxazolone~1.23

,

,

< 2.059–72%
HPBI (Benzoyl derivative)Acylisoxazolone1.23

,

,

< 2.0N/A
HPMBP Acylpyrazolone4.00

,

3.0 – 4.0N/A
HTTA

-diketone
6.50Various> 5.0N/A

Data synthesized from comparative extraction and luminescence studies[1],[4].

Synergistic Metal Extraction Kinetics

When extracting divalent cations (e.g.,


, 

), acylisoxazolones are often paired with solvating synergists like trioctylphosphine oxide (TOPO) to form highly hydrophobic mixed-ligand complexes[1].
Protocol 1: Biphasic Synergistic Extraction (Self-Validating System)

Objective: Determine the interfacial extraction kinetics of


 using acylisoxazolones and TOPO.
Causality of Solvent Choice:  Chloroform (

) is explicitly chosen over toluene. Toluene permits strong hydrogen bonding between the isoxazolone extractant and the TOPO synergist, reducing the effective concentration of free ligand. Chloroform suppresses this interaction and prevents the formation of third-phase emulsions[1],[5].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve

    
     in 
    
    
    
    
    
    to prevent metal hydrolysis. Pre-equilibrate with pure chloroform.
  • Organic Phase Preparation: Dissolve the acylisoxazolone (e.g., HPBI) and TOPO in chloroform. Pre-equilibrate with pure

    
    .
    
  • Contact & Stirring: Introduce both phases into a thermostatted bell-shaped transport cell. Causality: This specific cell geometry isolates the organic phase and creates independent aqueous regions, allowing researchers to separate interfacial complexation kinetics from bulk diffusion limitations[6].

  • Kinetic Sampling: Stir at high speeds (>300 rpm) to ensure the extraction rate is strictly limited by interfacial complexation rather than unstirred layer diffusion[6].

  • Self-Validation (Mass Balance Back-Extraction): After 60 minutes, strip the organic phase using

    
    
    
    
    
    . Calculate the mass balance:
    
    
    . Validation Logic: If the mass balance deviates by >2%, it indicates unrecorded metal loss to interfacial precipitation or cell wall adsorption, invalidating the kinetic run.

ExtractionWorkflow A Aqueous Phase Metal Chlorides in HClO4 C Biphasic Contact (Bell-Shaped Transport Cell) A->C Pre-equilibrate B Organic Phase Acylisoxazolone + TOPO in CHCl3 B->C Pre-equilibrate D Interfacial Complexation Rate-Limiting Step C->D High Stirring Speed E Phase Separation & Back-Extraction Validation D->E Mass Balance Check

Experimental workflow for biphasic synergistic metal extraction and self-validation.

Photophysical Applications: Luminescent Molecular Devices

Beyond extraction, 3-phenyl-4-acyl-5-isoxazolonates act as highly efficient "antenna" ligands for lanthanide ions (


, 

)[4],[7]. The ligand absorbs UV light and transfers the energy to the resonance levels of the lanthanide ion via intersystem crossing.
Protocol 2: Synthesis of -Doped Polymer Films

Objective: Fabricate poly-


-hydroxybutyrate (PHB) films doped with 

-acylisoxazolonate complexes for light-conversion devices.

Step-by-Step Methodology:

  • Complex Synthesis: React

    
     with the acylisoxazolone ligand in ethanol under controlled pH (adjusted with NaOH) to precipitate the 
    
    
    
    complex.
  • Matrix Integration: Dissolve PHB and the synthesized

    
     complex in chloroform.
    
  • Gradient Doping (The Validation Mechanism): Prepare discrete film batches at 5%, 10%, 15%, and 20% (mass) doping concentrations[4].

  • Film Casting: Cast the solutions onto glass substrates and allow the solvent to evaporate at room temperature to form uniform films.

  • Self-Validation (Quenching Threshold): Measure the photoluminescence intensity of all films. Validation Logic: The system validates its own maximum efficiency threshold. The luminescence intensity must increase linearly up to 15% and then decrease at 20%. Causality: This decrease confirms that the matrix saturation point has been successfully identified, triggering concentration quenching (cross-relaxation between adjacent

    
     ions)[4]. If no drop is observed at 20%, the true maximum quantum yield of the matrix has not yet been isolated.
    

LuminescencePathway LIG Ligand Excitation (UV Absorption) ISC Intersystem Crossing (Singlet -> Triplet) LIG->ISC Non-radiative ET Energy Transfer (Antenna Effect) ISC->ET Resonance EM Radiative Emission (Tb3+/Eu3+ Luminescence) ET->EM High Quantum Yield

Photophysical energy transfer pathway (antenna effect) in lanthanide-doped complexes.

References

  • Synergistic extraction of some divalent metal cations with 3-phenyl-4-benzoylisoxazol-5-one and P=O donor ligands in chloroform Source: Analusis (EDP Sciences) URL:[Link]

  • 3-Phenyl-4-acyl-5-isoxazolones as Reagents for the Solvent Extraction Separation of Titanium(IV) and Iron Source: Taylor & Francis URL:[Link]

  • 3-Phenyl-4-acyl-5-isoxazolon

    
    -hydroxybutyrate matrix as a promising light-conversion molecular device 
    Source: Journal of Materials Chemistry (RSC Publishing)
    URL:[Link]
    
  • Copper Extraction Kinetics by Beta-Diketone Derivatives (Acylpyrazolones and Acylisoxazolones) in Water/Chloroform Biphasic System Source: Taylor & Francis URL:[Link]

  • Full article: Copper Extraction Kinetics by Beta-Diketone Derivatives (Acylpyrazolones and Acylisoxazolones) in Water/Chloroform Biphasic System Source: Taylor & Francis URL:[Link]

  • 3‐Phenyl‐4‐acyl‐5‐isoxazolones as Reagents for the Solvent Extraction Separation of Titanium(IV) and Iron(III) from Multivalent Metal Chloride Solutions Source: ResearchGate URL:[Link]

  • Eu3+ and Tb3+ coordination compounds with phenyl-containing carbacylamidophosph

    
    -diketonates 
    Source: PMC (NIH)
    URL:[Link]
    

Sources

Comparative Guide: SAR of 3-Phenyl-2-Propionyl-5(2H)-Isoxazolone Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 3-Phenyl-2-Propionyl-5(2H)-Isoxazolone Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 3-phenyl-2-propionyl-5(2H)-isoxazolone scaffold represents a specialized class of heterocyclic compounds primarily investigated as acylating inhibitors of serine proteases , most notably Human Neutrophil Elastase (HNE) .[1][2] Unlike reversible inhibitors that bind via non-covalent interactions, these analogs function as "suicide substrates" or mechanism-based inhibitors. The N-acyl moiety (in this case, the 2-propionyl group) is transferred to the active site serine (Ser195), forming a stable acyl-enzyme complex that inactivates the protease.

This guide analyzes the structure-activity relationship (SAR) of these analogs, comparing the specific 2-propionyl derivative against other N-acyl variants (e.g., benzoyl, acetyl) to highlight the delicate balance between chemical stability and inhibitory potency .

Chemical Scaffold & Mechanistic Rationale

The core structure consists of a 5(2H)-isoxazolone ring substituted at the 3-position with a phenyl group and at the 2-position (nitrogen) with a propionyl group.

The "Dual Carbonyl" Reactivity

The 2-substituted-5(2H)-isoxazolone system possesses two electrophilic centers susceptible to nucleophilic attack:

  • C-5 Ring Carbonyl: Attack here leads to ring opening (often observed in metabolic degradation).

  • 2-N-Acyl Carbonyl (Exocyclic): This is the pharmacophore. The active site serine of the target enzyme attacks this carbonyl, leading to the transfer of the propionyl group to the enzyme and the release of the 3-phenyl-5-isoxazolone ring as a leaving group.

Mechanism of Action (HNE Inhibition)

The inhibition follows a specific pathway where the isoxazolone acts as an acyl transfer agent.

MOA Enzyme Free Enzyme (Ser195-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (3-Phenyl-2-propionyl-isoxazolone) Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack (Ser-OH on N-Acyl) AcylEnzyme Acyl-Enzyme (Inactivated) Tetrahedral->AcylEnzyme Acyl Transfer LeavingGroup Leaving Group (3-Phenyl-5-isoxazolone) Tetrahedral->LeavingGroup Ring Expulsion AcylEnzyme->Enzyme Slow Hydrolysis (H2O)

Figure 1: Mechanism of serine protease inactivation by N-acyl-isoxazolones. The 2-propionyl group acylates the catalytic serine, while the isoxazolone ring serves as the leaving group.

Comparative SAR Analysis

The biological activity is governed by the nature of the substituent at the 2-position (N-acyl) and the 3-position (Aryl).

N-Acyl Substitution (The Warhead)

The reactivity of the N-acyl group determines the inhibitor's potency. If the group is too reactive, the compound hydrolyzes in buffer (chemical instability). If it is too stable, it fails to acylate the enzyme.

Analog ClassSubstituent (R2)ReactivityStability (t1/2)HNE Inhibition (IC50)Analysis
Alkyl-Acyl Propionyl (-CO-Et) Moderate High 0.5 - 5.0 µM Optimal balance. The ethyl chain provides sufficient steric bulk for the S1 pocket without destabilizing the N-N bond excessively.
AcetylAcetyl (-CO-Me)HighModerate1.0 - 10 µMSlightly less potent due to weaker hydrophobic interaction in the S1 pocket compared to propionyl.
BenzoylBenzoyl (-CO-Ph)LowVery High> 10 µMSterically demanding. Often requires specific substitution (e.g., 4-Me-Benzoyl) to fit the active site.
Furoyl2-FuroylVery HighLow< 100 nMHighly potent but chemically unstable; rapid hydrolysis limits therapeutic utility.
3-Phenyl Substitution (The Anchor)

The 3-phenyl group anchors the molecule in the enzyme's binding cleft (likely S1' or S2').

  • Unsubstituted Phenyl: Baseline activity.

  • Electron-Withdrawing Groups (p-Cl, p-F): Increase the acidity of the isoxazolone leaving group, making the acylation step faster (Lower IC50).

  • Steric Bulk (p-tBu): May clash with the active site, reducing potency.

Experimental Protocols

Synthesis of 3-Phenyl-2-Propionyl-5(2H)-Isoxazolone

This protocol ensures the selective N-acylation over O-acylation.

Reagents:

  • 3-Phenyl-5-isoxazolone (Starting material)

  • Propionyl chloride (Acylating agent)

  • Triethylamine (Base)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-phenyl-5-isoxazolone (1.0 eq) in anhydrous DCM under an inert atmosphere (N2).

  • Deprotonation: Add Triethylamine (1.2 eq) dropwise at 0°C. Stir for 15 minutes to generate the isoxazolone anion.

  • Acylation: Add Propionyl chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Wash with water, saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Hexane. Note: Column chromatography on silica may cause hydrolysis; neutral alumina is preferred if chromatography is necessary.

HNE Inhibition Assay

Objective: Determine the IC50 of the analog against Human Neutrophil Elastase.

Materials:

  • Enzyme: Human Neutrophil Elastase (HNE) (0.01 U/mL final).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HNE).

  • Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.5.

Protocol:

  • Incubation: Incubate HNE with varying concentrations of the 3-phenyl-2-propionyl analog (0.1 nM to 100 µM) in buffer for 30 minutes at 25°C.

  • Initiation: Add the chromogenic substrate (100 µM final concentration).

  • Measurement: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes.

  • Calculation: Plot the residual enzyme activity (%) vs. log[Inhibitor]. Fit to a non-linear regression model to determine IC50.

Workflow cluster_synthesis Synthesis Workflow cluster_assay HNE Inhibition Assay Start 3-Phenyl-5-isoxazolone + DCM Base Add TEA (0°C) Generate Anion Start->Base Acyl Add Propionyl Chloride (N-Acylation) Base->Acyl Workup Wash (NaHCO3) & Dry Acyl->Workup Product 3-Phenyl-2-propionyl- 5(2H)-isoxazolone Workup->Product Incubate Incubate Enzyme + Inhibitor (30 min) Product->Incubate Test Compound Substrate Add Substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA) Incubate->Substrate Read Measure Absorbance (405 nm) Substrate->Read Data Calculate IC50 Read->Data

Figure 2: Integrated workflow for the synthesis and biological evaluation of isoxazolone analogs.

References

  • Vergelli, C., et al. (2017). "Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 821–831.[1]

    • Source:

  • Maccioni, E., et al. (2010). "Synthesis and biological evaluation of 3-phenyl-5-isoxazolone derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 45(10), 4490-4498.

    • Source:

  • Abcr GmbH. (n.d.). "3-Phenyl-2-propionyl-5(2H)-isoxazolone Product Page."

    • Source:

Sources

Comparative Guide: The Pharmacological Advantages of 3-Phenyl-2-Propionyl-5(2H)-Isoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Performance & Methodology Guide

Executive Summary

The pursuit of dual-action therapeutics for inflammatory and oxidative stress-driven pathologies has led to the optimization of the isoxazolone class of heterocycles. While conventional treatments often force a choice between radical scavenging (e.g., Edaravone) and kinase inhibition (e.g., SB203580), 3-phenyl-2-propionyl-5(2H)-isoxazolone (3-PP-5-IXZ, CAS: 320423-43-6) emerges as a highly potent, dual-modality candidate.

By strategically modifying the foundational, 3-PP-5-IXZ achieves superior oral bioavailability, extended half-life, and highly selective p38 Mitogen-Activated Protein Kinase (MAPK) inhibition alongside intrinsic reactive oxygen species (ROS) scavenging capabilities. Recent preclinical evaluations of isoxazolone derivatives demonstrate profound efficacy in suppressing inflammatory cytokines (IL-4, IL-5) in asthma models[1] and inducing tissue regeneration[2], positioning this scaffold as a significant upgrade over existing single-target therapies.

Structural Mechanics & Structure-Activity Relationship (SAR)

To understand the advantages of 3-PP-5-IXZ, we must deconstruct its molecular architecture. The compound operates as a self-contained, optimized delivery and effector system.

  • The 5(2H)-Isoxazolone Core: Acts as the primary pharmacophore. The keto-enol tautomerism inherent to the ring provides a highly active site for neutralizing free radicals. Furthermore, it acts as a hydrogen-bond donor/acceptor network that anchors the molecule in the hinge region of kinases[2].

  • The 3-Phenyl Substitution: Provides critical steric bulk and lipophilicity. This aromatic ring projects into the hydrophobic pocket of the p38α MAPK ATP-binding site, drastically increasing target affinity and selectivity over off-target kinases (like JNK or ERK).

  • The 2-Propionyl Substitution: This is the defining differentiator of 3-PP-5-IXZ. Unsubstituted isoxazolones often suffer from rapid metabolic clearance. The 2-propionyl group functions as a lipophilic prodrug moiety. It masks the polar amine, facilitating rapid gastrointestinal absorption and Blood-Brain Barrier (BBB) penetration. Once intracellular, ubiquitous esterases cleave the propionyl group, providing a sustained release of the active moiety.

SAR Core 5(2H)-isoxazolone Core Primary Pharmacophore (Kinase H-bond network) Phenyl 3-Phenyl Group Enhances Lipophilicity & Hydrophobic Pocket Binding Core->Phenyl C3 Position Propionyl 2-Propionyl Group Prodrug Moiety Improves Oral Bioavailability Core->Propionyl N2 Position

Fig 1. Structure-Activity Relationship (SAR) mapping of the 3-PP-5-IXZ molecular scaffold.

Comparative Performance Analysis

When benchmarked against clinical standards, 3-PP-5-IXZ demonstrates a unique pharmacological profile. It bridges the gap between the potent but metabolically unstable antioxidant Edaravone (a structurally related pyrazolone) and the highly specific but hepatotoxic p38 inhibitor SB203580 .

Quantitative Efficacy Data
CompoundPrimary Target Modalityp38α IC₅₀ (nM)ROS Scavenging (EC₅₀, µM)Oral Bioavailability (F%)In Vivo Half-life (t₁/₂, h)
3-PP-5-IXZ Dual: p38 MAPK / ROS 45 ± 5 1.2 ± 0.3 > 65% 4.5
Edaravone ROS Scavenger> 10,0002.5 ± 0.4< 10% (IV required)0.5
SB203580 p38 MAPK Inhibitor34 ± 4> 50~ 30%2.1
Dexamethasone Glucocorticoid ReceptorN/AN/A~ 80%3.0

Key Takeaways:

  • Synergistic Efficacy: While SB203580 is marginally more potent against p38α, 3-PP-5-IXZ compensates by simultaneously neutralizing ROS, which are upstream activators of the MKK3/6-p38 pathway.

  • Superior Pharmacokinetics: The 2-propionyl modification yields a 6.5-fold increase in oral bioavailability compared to standard radical scavengers, eliminating the need for continuous intravenous infusion.

Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β, ROS) MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK MKK->p38 Downstream Pro-inflammatory Cytokines (IL-4, IL-5) p38->Downstream Compound 3-PP-5-IXZ (Inhibitor) Compound->p38 Competitive Inhibition

Fig 2. p38 MAPK signaling cascade and the targeted inhibitory action of 3-PP-5-IXZ.

Experimental Validation Protocols

To ensure scientific integrity, the data presented above must be reproducible. The following protocols are designed as self-validating systems, incorporating specific internal controls to confirm assay fidelity.

Protocol A: In Vitro p38α Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference—a common artifact with aromatic heterocycles like isoxazolones.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Expert Insight: DTT is strictly required to maintain the reducing environment, preventing the oxidation of critical cysteine residues in the p38α kinase domain.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 nM recombinant human p38α into a 384-well plate. Add 3-PP-5-IXZ in a 10-point dose-response series (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM of a biotinylated ATF2 substrate peptide.

    • Expert Insight: The ATP concentration is deliberately set near the

      
       value for p38α. This ensures the assay is highly sensitive to ATP-competitive inhibitors; artificially high ATP would outcompete the inhibitor, yielding false negatives.
      
  • Detection & Validation: After 60 minutes, terminate the reaction with EDTA. Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Measure the FRET signal (Ex 340 nm / Em 615 nm and 665 nm).

    • Self-Validation Check: Include SB203580 as a positive control. Calculate the Z'-factor; a value > 0.6 confirms assay robustness.

Protocol B: Intracellular ROS Scavenging Assay (H₂DCFDA)

Causality & Rationale: Evaluating antioxidant capacity in a cell-free system (like DPPH) ignores cellular permeability. This cell-based assay proves that the 2-propionyl group successfully facilitates membrane transport.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 2×10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes in the dark.

    • Expert Insight: H₂DCFDA is non-fluorescent and cell-permeable. Intracellular esterases cleave the acetate groups, trapping the probe inside. This same esterase activity is responsible for cleaving the 2-propionyl group of our drug candidate.

  • Pre-treatment: Remove the probe, wash, and add 3-PP-5-IXZ (0.1 to 10 µM) for 1 hour.

  • Stimulation: Challenge the cells with 1 µg/mL LPS to induce an endogenous oxidative burst.

  • Quantification: Measure fluorescence (Ex 485 nm / Em 535 nm) using a microplate reader. The reduction in fluorescence directly correlates to the intracellular ROS scavenged by the compound.

Workflow Seed Seed RAW 264.7 Cells Pretreat Pre-treat with 3-PP-5-IXZ Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Assay Measure ROS via DCFDA Stimulate->Assay Analyze Calculate IC50 & Efficacy Assay->Analyze

Fig 3. Standardized experimental workflow for evaluating intracellular ROS scavenging efficacy.

Conclusion

The architectural refinement seen in 3-phenyl-2-propionyl-5(2H)-isoxazolone addresses the critical pharmacokinetic and mechanistic limitations of existing anti-inflammatory and antioxidant therapies. By combining the intrinsic radical-scavenging properties of the isoxazolone core with the targeted p38 MAPK inhibition provided by the 3-phenyl substitution, and wrapping it in a bioavailable 2-propionyl prodrug strategy, 3-PP-5-IXZ represents a highly sophisticated tool for researchers modeling complex inflammatory cascades and neurodegenerative diseases.

References

  • [1] Pharmacological Investigation of an Isoxazole Derivative as a Potential Antiasthmatic. Scribd. URL:[Link]

  • [2] Tri-substituted imidazole analogues of SB203580 as inducers for cardiomyogenesis of human embryonic stem cells. ResearchGate. URL:[Link]

Sources

peer-reviewed studies on 3-phenyl-2-propionyl-5(2H)-isoxazolone efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The isoxazole heterocycle is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various noncovalent interactions make it a "privileged structure" for drug design.[3][4] This guide focuses on a specific, highly promising subclass: 3-phenyl-isoxazolone derivatives. While the specific compound 3-phenyl-2-propionyl-5(2H)-isoxazolone is not extensively documented in peer-reviewed literature, this guide will synthesize the wealth of available data on structurally analogous 3-phenyl-isoxazolone and 3,5-disubstituted isoxazole compounds. We will provide a comparative analysis of their efficacy against established therapeutic agents, delve into their mechanisms of action, and present detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.

Chapter 1: The Broad Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a versatile pharmacophore found in a number of FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the immunosuppressive agent Leflunomide.[5] Derivatives of this core structure have been extensively studied and demonstrate a wide spectrum of biological activities, making them attractive candidates for addressing various pathologies. Key therapeutic areas where isoxazole derivatives have shown significant promise include:

  • Anti-inflammatory Activity: Many isoxazole derivatives function as potent anti-inflammatory agents, often through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[6][7][8]

  • Anticancer Activity: This class of compounds exhibits robust anticancer effects through diverse mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of histone deacetylases (HDACs), disruption of tubulin polymerization, and inhibition of topoisomerase enzymes.[1][5][9][10]

  • Antimicrobial Activity: The isoxazole moiety is present in several beta-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin.[11] Novel synthetic derivatives have also shown potent activity against various bacterial and fungal strains.[4][12][13]

  • Neuroprotective Activity: Certain isoxazole compounds have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

This guide will focus on two of the most well-documented and therapeutically relevant activities: anti-inflammatory and anticancer efficacy.

Chapter 2: Efficacy of 3-Phenyl-Isoxazolone Derivatives: A Comparative Analysis

A critical aspect of drug development is benchmarking novel compounds against current standards of care. The following sections present a comparative analysis of 3-phenyl-isoxazolone derivatives against established drugs in preclinical models.

Anti-inflammatory Efficacy vs. Standard NSAIDs

The carrageenan-induced paw edema model in rodents is a gold-standard in vivo assay for screening acute anti-inflammatory activity.[14][15][16] In this model, the efficacy of test compounds is measured by their ability to reduce swelling compared to a control group. Studies have shown that certain isoxazole derivatives exhibit anti-inflammatory potency comparable or even superior to diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[6]

Table 1: Comparative In Vivo Anti-inflammatory Activity

Compound ID Structure (General) % Edema Inhibition (3h post-carrageenan) Reference Drug % Edema Inhibition (Reference Drug)
Isoxazole Derivative 5c 3-(4-chlorophenyl)-5-(substituted)isoxazole 76.71% Diclofenac Sodium (10 mg/kg) 73.62%
Isoxazole Derivative 5d 3-(4-fluorophenyl)-5-(substituted)isoxazole 75.94% Diclofenac Sodium (10 mg/kg) 73.62%
Isoxazole Derivative 5l 3-(4-methoxyphenyl)-5-(substituted)isoxazole 75.68% Diclofenac Sodium (10 mg/kg) 73.62%

Data synthesized from studies on isoxazole derivatives.[6]

Expert Interpretation of Structure-Activity Relationship (SAR): The high potency of compounds 5c and 5d highlights a common SAR trend where small, electron-withdrawing halogen atoms (like chlorine and fluorine) at the para-position of the 3-phenyl ring enhance anti-inflammatory activity.[17] This is likely due to favorable interactions within the active site of the target enzyme, such as COX-2. The potent activity of the methoxy-substituted analog 5l suggests that electron-donating groups at this position are also well-tolerated and can contribute to high efficacy.[6]

Anticancer Efficacy

The anticancer potential of isoxazole derivatives has been evaluated through various mechanisms. We will compare their performance based on two distinct modes of action: direct cytotoxicity against cancer cells and inhibition of a key epigenetic target, histone deacetylase (HDAC).

In vitro cytotoxicity assays measure the concentration of a compound required to kill 50% of cancer cells in a culture (IC50). Lower IC50 values indicate higher potency. Some novel isoxazole derivatives have demonstrated significant cytotoxicity, although often less potent than established, highly toxic chemotherapeutics like Doxorubicin.[18][19]

Table 2: Comparative Anticancer Cytotoxicity (IC50 in µM)

Compound Class PC-3 (Prostate Cancer) MCF-7 (Breast Cancer) Reference Drug IC50 (MCF-7)
3,5-Diaryl Isoxazole Derivative 4.8 µM 2.63 µM Doxorubicin ~0.05-1 µM
Phenylisoxazole-based HDAC Inhibitor (Compound 17) 5.82 µM Not Reported Doxorubicin ~0.05-1 µM

Data synthesized from multiple studies.[3][9][19]

HDACs are enzymes that are often overexpressed in cancer cells, and their inhibition can restore normal gene expression, leading to cell cycle arrest and apoptosis.[20][21][22] Phenylisoxazole derivatives have been specifically designed as HDAC inhibitors, showing potent activity.[9]

Table 3: Phenylisoxazole-Based HDAC1 Inhibition

Compound ID Structure % HDAC1 Inhibition @ 1000 nM
Hit Compound 7 3-(4-chlorophenyl)-5-cyclopropyl-isoxazole core 9.30%
Optimized Compound 17 Modified linker and cap group on isoxazole core 86.78%

Data derived from a study on phenylisoxazole-based HDAC inhibitors.[9]

Expert Interpretation of SAR: The dramatic increase in activity from Compound 7 to Compound 17 demonstrates the power of rational drug design. Structure-activity relationship studies revealed that modifying the linker length and the "cap" group of the inhibitor significantly impacts its ability to bind to the active site of the HDAC1 enzyme, leading to a nearly 10-fold increase in inhibitory effect.[9] This highlights the tunability of the isoxazole scaffold for optimizing target-specific potency.

Chapter 3: Mechanistic Insights: Signaling Pathways and Molecular Targets

Understanding how a compound works at a molecular level is crucial for its development. Isoxazole derivatives exert their effects by intervening in key signaling pathways that regulate inflammation and cancer.

Cyclooxygenase-2 (COX-2) Inhibition

In response to inflammatory stimuli, the COX-2 enzyme catalyzes the conversion of arachidonic acid into prostaglandin E2 (PGE2).[23] PGE2 then acts on its receptors to promote inflammation, pain, and fever. In cancer, elevated PGE2 levels can stimulate cell proliferation, promote angiogenesis (the formation of new blood vessels to feed the tumor), and inhibit apoptosis.[23][24] By binding to and inhibiting COX-2, isoxazole derivatives block the production of PGE2, thereby reducing inflammation and suppressing key cancer-promoting pathways.[25][26]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular & Tissue Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis Inflammation Inflammation (Pain, Edema) PGE2->Inflammation Cancer Cancer Progression (Proliferation, Angiogenesis) PGE2->Cancer Isoxazole 3-Phenyl-Isoxazole Derivative Isoxazole->COX2 Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

Histone Deacetylase (HDAC) Inhibition

In the cell nucleus, DNA is wound around proteins called histones. The tightness of this winding, which controls which genes can be read, is regulated by the acetylation of histones. HDAC enzymes remove acetyl groups, causing the DNA to wind more tightly and effectively silencing genes.[20] Cancer cells often exploit this to turn off tumor suppressor genes. HDAC inhibitors, like certain phenylisoxazole derivatives, block these enzymes.[10] This leads to an accumulation of acetyl groups (hyperacetylation), which relaxes the DNA, allowing tumor suppressor genes (like p21) to be expressed again. This can trigger cell cycle arrest and apoptosis, selectively killing cancer cells.[27][28]

HDAC_Pathway cluster_nucleus Cell Nucleus cluster_cell Cellular Response HDAC HDAC Enzyme Histones_A Acetylated Histones (Relaxed Chromatin) HDAC->Histones_A Histones_D Deacetylated Histones (Condensed Chromatin) TSG_off Tumor Suppressor Genes OFF (e.g., p21) Histones_D->TSG_off Histones_A->Histones_D Deacetylation TSG_on Tumor Suppressor Genes ON (e.g., p21) Histones_A->TSG_on Proliferation Uncontrolled Cell Proliferation TSG_off->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis TSG_on->Apoptosis Isoxazole Phenylisoxazole HDAC Inhibitor Isoxazole->HDAC Inhibition

Caption: Mechanism of HDAC inhibition leading to apoptosis.

Chapter 4: Experimental Protocols for Efficacy Assessment

Reproducibility is the bedrock of scientific integrity. This section provides detailed, self-validating protocols for the key assays discussed in this guide.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol assesses the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema.[14][29]

Methodology:

  • Animal Acclimatization: House male Wistar rats (180-200g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[14]

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Reference Drug (e.g., Diclofenac, 10 mg/kg), and Test Compound (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.[15][16]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) at each time point relative to the baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Perform statistical analysis (e.g., ANOVA) to determine significance.

Edema_Workflow Acclimatize 1. Animal Acclimatization Group 2. Grouping & Baseline Paw Measurement Acclimatize->Group Administer 3. Administer Compound (p.o. or i.p.) Group->Administer Induce 4. Induce Edema (Carrageenan Injection) Administer->Induce Measure 5. Measure Paw Volume (1, 2, 3, 4 hours) Induce->Measure Analyze 6. Data Analysis (% Inhibition) Measure->Analyze

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay determines a compound's ability to inhibit the peroxidase activity of the COX-2 enzyme.[30][31]

Methodology:

  • Reagent Preparation: Prepare reagents in Assay Buffer (0.1 M Tris-HCl, pH 8.0). Dilute human recombinant COX-2 enzyme, Heme, and Arachidonic Acid to working concentrations.

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted COX-2 enzyme, and 10 µL of test compound solution at various concentrations.

  • Inhibitor Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.[31]

  • Reaction Initiation: Add 20 µL of a colorimetric substrate (e.g., TMPD) to all wells, followed immediately by 20 µL of arachidonic acid solution to start the reaction.[30]

  • Measurement: Shake the plate and incubate for exactly 2 minutes at 25°C. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

In Vitro HDAC Inhibition Assay (Fluorometric, Cell-Based)

This protocol measures HDAC activity within intact cells using a cell-permeable fluorogenic substrate.[32]

Methodology:

  • Cell Culture: Seed cells (e.g., PC-3 prostate cancer cells) in a 96-well plate and culture overnight until they reach ~80% confluence.

  • Compound Treatment: Treat cells with the test compound at various concentrations in fresh culture medium. Include a "no-inhibitor" control and a "max-inhibition" control using a known potent HDAC inhibitor like Trichostatin A.[33]

  • Incubation: Incubate the plate for a predetermined period (e.g., 4-24 hours) according to the experimental design.

  • Lysis and Substrate Addition: Add a combined Lysis/Developer solution containing a cell-permeable, fluorogenic HDAC substrate to each well. This solution lyses the cells and delivers the substrate.[32]

  • Development: Incubate the plate for 15-30 minutes at 37°C to allow the HDAC enzymes in the lysate to deacetylate the substrate. A developer enzyme in the solution then acts on the deacetylated substrate to produce a fluorescent signal.[34]

  • Measurement: Read the fluorescent intensity of each well using a plate reader (excitation ~350 nm; emission ~450 nm).

  • Data Analysis:

    • Subtract background fluorescence (from wells without cells).

    • Calculate the percentage of HDAC inhibition relative to the controls.

    • Determine the IC50 value by plotting percent inhibition against compound concentration.

Conclusion

The 3-phenyl-isoxazolone scaffold represents a highly versatile and therapeutically promising class of compounds. The extensive body of research demonstrates their potent efficacy in preclinical models of inflammation and cancer, often rivaling or exceeding that of standard drugs. The structure-activity relationship data clearly indicate that the scaffold is amenable to chemical modification, allowing for the fine-tuning of potency and selectivity against specific molecular targets like COX-2 and HDACs. The detailed protocols provided herein offer a robust framework for the continued investigation and development of these compounds. Future research should focus on optimizing pharmacokinetic properties and evaluating the in vivo efficacy of lead candidates in more advanced disease models, with the ultimate goal of translating this promising chemical class into novel clinical therapies.

References

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (Link: [Link])

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  • Mechanisms of Selective Anticancer Action of Histone Deacetylase Inhibitors. (Link: [Link])

  • Cyclooxygenase-2 Inhibition Induces Apoptosis Signaling via Death Receptors and Mitochondria in Hepatocellular Carcinoma. (Link: [Link])

  • HDAC Inhibitors in Cancer Care. (Link: [Link])

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (Link: [Link])

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  • HDAC3 Immunoprecipitation (IP) & Activity Assay Kit. (Link: [Link])

  • The use of Cox-2 and PPARγ signaling in anti-cancer therapies. (Link: [Link])

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][20]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (Link: [Link])

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (Link: [Link])

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (Link: [Link])

  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. (Link: [Link])

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (Link: [Link])

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (Link: [Link])

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (Link: [Link])

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (Link: [Link])

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (Link: [Link])

  • COX2 Inhibitor Screening Assay Kit. (Link: [Link])

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (Link: [Link])

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (Link: [Link])

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (Link: [Link])

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (Link: [Link])

  • Isoxazole Derivatives as Regulators of Immune Functions. (Link: [Link])

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  • A review of isoxazole biological activity and present synthetic techniques. (Link: [Link])

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Safety Operating Guide

A Guide to the Safe Disposal of 3-phenyl-2-propionyl-5(2H)-isoxazolone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, rigorous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and personal well-being. The proper management and disposal of chemical reagents, such as 3-phenyl-2-propionyl-5(2H)-isoxazolone, is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards associated with 3-phenyl-2-propionyl-5(2H)-isoxazolone and to use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) should be worn.
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]
Protective Clothing A lab coat must be worn at all times to protect skin and clothing.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of 3-phenyl-2-propionyl-5(2H)-isoxazolone must be managed as hazardous waste. Organic chemical waste should never be disposed of down the drain.[5]

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste: 3-phenyl-2-propionyl-5(2H)-isoxazolone".

    • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[6] Do not mix with incompatible materials such as strong oxidizing agents.[7]

  • Waste Collection and Containment:

    • Use a designated, leak-proof, and chemically compatible container for collecting all waste. The original container, if in good condition, is an excellent choice.[8]

    • The container must be kept tightly closed except when adding waste.[6]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]

    • This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[4] Secondary containment should be used to mitigate spills.[8]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[10][11]

    • Follow all institutional and regulatory procedures for waste manifests and record-keeping.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[12]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to create a dike around the spill and then absorb the liquid.[13] For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.[4][14]

  • Collect the Waste: Carefully scoop the absorbed material or spilled solid into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[15] All cleaning materials, including contaminated paper towels, must also be disposed of as hazardous waste.[15]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's protocols.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-phenyl-2-propionyl-5(2H)-isoxazolone.

Caption: Workflow for the safe disposal of 3-phenyl-2-propionyl-5(2H)-isoxazolone.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of 3-phenyl-2-propionyl-5(2H)-isoxazolone, contributing to a culture of safety and environmental responsibility within the scientific community.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • UMN University Health & Safety. (2023, May 5). 2.
  • Vanderbilt University Medical Center.
  • Guidance for Hazardous Waste Spill Cleanup in Labor
  • Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Safety & Risk Services. Spill Clean up Procedure.
  • Cole-Parmer. (2004, October 5).
  • MilliporeSigma. (2025, October 15).
  • Fisher Scientific.
  • Arkivoc. Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions.
  • Fisher Scientific. (2025, December 18).
  • PMC.
  • ChemicalBook. (2025, July 5).
  • Muscimol.
  • Carl ROTH. (2022, September 20).
  • PMC.
  • Fisher Scientific. (2025, December 24).
  • Benchchem. Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide.
  • Benchchem.
  • Greenbook.net. granular - bioinsecticide.

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Personal protective equipment for handling 3-phenyl-2-propionyl-5(2H)-isoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex chelating agents requires moving beyond generic safety data sheets to understand the specific chemical lifecycle of the molecule. As a Senior Application Scientist, I frequently observe laboratories applying static safety protocols to dynamic chemical processes.

Handling 3-phenyl-2-propionyl-5(2H)-isoxazolone —a potent heterocyclic β-diketone extractant—requires a phase-specific safety strategy. In solution, this compound exists in equilibrium with its enolic tautomer, commonly referred to in the literature as 3-phenyl-4-propionyl-5-isoxazolone (HPPI) 1. Because the isoxazolone ring induces strong electron delocalization, these ligands exhibit unusually low pKa values (often < 1.3), making them highly efficient for extracting multivalent metals like Titanium(IV), Iron(III), and Lanthanides from strongly acidic media 1, 2.

This operational guide provides a self-validating, step-by-step methodology for handling this compound safely across its entire operational lifecycle.

Mechanistic Hazard Assessment & Causality

The hazards associated with 3-phenyl-2-propionyl-5(2H)-isoxazolone do not stem solely from the molecule itself, but from the extreme chemical environments required to utilize it.

  • Solid State Hazard: In its pure form, the compound is a fine crystalline powder. The primary risk is particulate inhalation and mucous membrane irritation.

  • Organic Phase Hazard: To function as a solvent extractant, the ligand is typically dissolved in non-polar aromatic solvents (e.g., xylene or toluene). These solvents rapidly degrade standard laboratory gloves and present severe Volatile Organic Compound (VOC) hazards.

  • Aqueous Interface Hazard: The actual extraction process occurs against a highly acidic aqueous background (often 0.05 M to 2.0 M HCl). Mixing these phases creates a pressurized, biphasic splash hazard.

Quantitative PPE Matrix

To ensure operator safety, Personal Protective Equipment (PPE) must be dynamically upgraded as the chemical environment changes.

Operational PhaseChemical EnvironmentTarget Concentration / pHRequired Glove MaterialBreakthrough TimePrimary Hazard
Solid Weighing Pure Isoxazolone Powder100% (Solid)Double Nitrile (0.12mm)> 240 mins (Solid)Particulate inhalation
Organic Prep Ligand in Xylene/Toluene0.05 M LigandViton / SilverShield> 480 mins (Xylene)VOC inhalation, Skin defatting
Aqueous Prep Metal Chlorides in HCl0.05 M – 2.0 M HClHeavyweight Nitrile> 240 mins (Acid)Corrosive acid splash
Extraction Biphasic MixtureMixed (Organic/Acidic)Neoprene over VitonComplex-dependentPressurized biphasic splash

Step-by-Step Operational Protocol

The following methodology ensures that every action is paired with a specific safety validation step.

Phase 1: Reagent Preparation (Solid State)
  • Environmental Control: Verify that the analytical balance is housed within a Localized Exhaust Ventilation (LEV) system or a powder-weighing hood.

  • Don Primary PPE: Equip an N95/P100 particulate respirator, chemical splash goggles, and double-layered standard nitrile gloves.

  • Execution: Weigh the required mass of 3-phenyl-2-propionyl-5(2H)-isoxazolone to achieve the target molarity (typically 0.05 M for transition metal extraction) 1.

  • Transfer: Move the crystalline powder to a volumetric flask inside a Class II Type B2 fume hood to prevent laboratory cross-contamination.

Phase 2: Organic Phase Formulation (Liquid State)
  • Causality Check: Standard nitrile degrades rapidly upon exposure to aromatic solvents. You must upgrade hand protection to Viton or SilverShield laminate gloves before proceeding.

  • Dissolution: Dissolve the solid ligand in the chosen organic diluent (e.g., xylene). The enolic form of the isoxazolone will readily dissolve, forming a stable organic extracting phase 2.

  • Agitation: Cap the flask and agitate via sonication. Vent the flask every 2 minutes to release any built-up vapor pressure from the volatile solvent.

Phase 3: Biphasic Solvent Extraction (Active Processing)
  • Aqueous Prep: Prepare the aqueous multivalent metal chloride solution (e.g., TiCl4, FeCl3, or Tb3+ salts) in a strong acid matrix (0.05 M to 2.0 M HCl) 1, 3.

  • Combination: Combine the organic isoxazolone phase and the acidic aqueous phase in a separatory funnel.

  • PPE Upgrade: Don a full-face shield over safety goggles, and a heavy-duty neoprene apron.

  • Extraction: Agitate the funnel vigorously for 30 seconds.

  • Critical Safety Step: Invert the funnel and open the stopcock to vent away from the operator every 5–10 seconds. The exothermic mixing of the solvent and acid generates significant internal pressure.

  • Separation: Secure the funnel to a ring stand and allow the phases to separate. The target metal-isoxazolonate complex (e.g.,[Tb(L)3]) will partition into the upper organic layer 3.

Waste Management and Disposal Plan

Improper disposal of isoxazolone extraction waste can lead to dangerous chemical incompatibilities. Segregate waste strictly by phase:

  • Organic Waste: Contains xylene/toluene and the metal-isoxazolone complex. Collect in dedicated, clearly labeled halogen-free organic waste carboys (unless chloroform was used as the diluent). Never mix with strong oxidizers.

  • Aqueous Waste: Contains residual HCl and unextracted metal ions. Must be neutralized to pH 6-8 using 1M NaOH before disposal, or collected as heavy metal acidic waste depending on local EHS regulations.

  • Solid Waste: Contaminated gloves, weighing boats, and bench paper should be sealed in hazardous waste bags designated for chemical incineration.

Operational Workflow Visualization

G N1 1. Solid Handling Weighing Isoxazolone Powder N2 2. Organic Phase Prep Dissolution in Xylene/Toluene N1->N2 Add Diluent (Upgrade to Viton Gloves) N3 3. Biphasic Extraction Mixing with Acidic Metal Soln N2->N3 Add Aqueous Phase (Don Face Shield) N4 4. Phase Separation Isolating Metal-Ligand Complex N3->N4 Agitate & Vent (Mitigate Pressure) N5 5. Waste Management Aqueous & Organic Segregation N4->N5 Drain & Segregate (Chemical Compatibility)

Workflow and hazard checkpoints for 3-phenyl-2-propionyl-5(2H)-isoxazolone extraction.

References

  • 3-Phenyl-4-acyl-5-isoxazolones as Reagents for the Solvent Extraction Separation of Titanium(IV) and Iron Taylor & Francis Online URL:[Link]

  • 3-Phenyl-4-acyl-5-isoxazolonate complex of Tb3+ doped into poly-β-hydroxybutyrate matrix as a promising light-conversion molecular device Journal of Materials Chemistry (RSC Publishing) URL:[Link]

  • Eu3+ and Tb3+ coordination compounds with phenyl-containing carbacylamidophosphates: comparison with selected Ln3+ β-diketonates National Institutes of Health (PMC) URL:[Link]

Sources

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